5-(Aminomethyl)picolinonitrile
Description
Properties
IUPAC Name |
5-(aminomethyl)pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3/c8-3-6-1-2-7(4-9)10-5-6/h1-2,5H,3,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFSWCUCJMIKQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10463283 | |
| Record name | 5-(Aminomethyl)picolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181130-14-3 | |
| Record name | 5-(Aminomethyl)picolinonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10463283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
5-(Aminomethyl)picolinonitrile: A Technical Guide for Researchers
CAS Number: 181130-14-3 Molecular Formula: C₇H₇N₃ Molecular Weight: 133.15 g/mol
This in-depth technical guide provides a comprehensive overview of the core properties of 5-(Aminomethyl)picolinonitrile, a key building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of its physicochemical characteristics, synthesis, and analytical methodologies.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in the table below. While several key parameters have been reported, it is noteworthy that experimental data for properties such as melting point, pKa, and specific solubility are not consistently available in publicly accessible literature and are often listed as "N/A" (Not Available) by chemical suppliers.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | [1][2] |
| Molecular Weight | 133.15 g/mol | [1][2] |
| Density | 1.17 g/cm³ (Predicted) | N/A |
| Boiling Point | 325.2 °C at 760 mmHg (Predicted) | N/A |
| Flash Point | 150.5 °C (Predicted) | N/A |
| Melting Point | N/A | |
| pKa | N/A | |
| Solubility | The dihydrochloride salt form shows enhanced solubility.[3] | [3] |
| InChI Key | ZIFSWCUCJMIKQC-UHFFFAOYSA-N | N/A |
| SMILES | NCC1=CC=C(C#N)N=C1 | N/A |
Synthesis and Purification
Logical Synthesis Workflow
References
An In-Depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)pyridine-2-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 5-(aminomethyl)pyridine-2-carbonitrile. The information presented herein is intended to support research, development, and application of this compound in various scientific fields, including medicinal chemistry and materials science. This document compiles available experimental and predicted data, details relevant experimental protocols, and provides a visual representation of a generalized experimental workflow.
Core Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in various systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. The following tables summarize the known and predicted properties of 5-(aminomethyl)pyridine-2-carbonitrile.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃ | [1][2][3] |
| Molecular Weight | 133.15 g/mol | [2][3] |
| Appearance | White to off-white solid | [1] |
| Boiling Point | 325.2 °C at 760 mmHg | |
| Melting Point | 262 °C | |
| Density | 1.17 g/cm³ | [4] |
| Predicted Property | Value | Source |
| logP | 0.25 | ChemAxon |
| pKa (strongest basic) | 8.35 | ChemAxon |
| pKa (strongest acidic) | 15.33 | ChemAxon |
| Water Solubility | 15.8 g/L | ALOGPS |
Experimental Protocols
Accurate determination of physicochemical properties is fundamental for compound characterization. Below are detailed methodologies for key experiments relevant to 5-(aminomethyl)pyridine-2-carbonitrile.
Melting Point Determination by Capillary Method
The melting point is a crucial indicator of purity.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the crystalline 5-(aminomethyl)pyridine-2-carbonitrile is finely ground using a mortar and pestle.
-
Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.
-
Heating: The sample is heated at a steady rate (e.g., 10-20 °C/minute) for an initial approximate determination. For a precise measurement, the heating rate is slowed to 1-2 °C/minute as the temperature approaches the approximate melting point.
-
Observation: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (completion) are recorded as the melting range. For a pure compound, this range is typically narrow.
Solubility Determination by Shake-Flask Method
This method determines the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Thermostatically controlled shaker or water bath
-
Volumetric flasks
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Sample Preparation: An excess amount of 5-(aminomethyl)pyridine-2-carbonitrile is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Equilibration: The flask is agitated in a thermostatically controlled shaker at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The resulting suspension is allowed to settle, and the supernatant is carefully filtered to remove any undissolved solid.
-
Quantification: The concentration of the dissolved compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with standard solutions of the compound is used for accurate quantification.
pKa Determination by Potentiometric Titration
This method is used to determine the acid dissociation constant(s) of the compound.
Apparatus:
-
Potentiometer with a pH electrode
-
Burette
-
Stirrer
-
Beaker
Procedure:
-
Solution Preparation: A known concentration of 5-(aminomethyl)pyridine-2-carbonitrile is dissolved in a suitable solvent, typically water or a co-solvent system.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte. The pH of the solution is monitored continuously using the pH electrode as the titrant is added in small increments.
-
Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value(s) correspond to the pH at the half-equivalence point(s) on the curve, which can be determined from the inflection point(s).
logP Determination by Shake-Flask Method
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Apparatus:
-
Separatory funnels
-
Mechanical shaker
-
Centrifuge (optional)
-
Analytical instrument for quantification (e.g., HPLC-UV)
Procedure:
-
Solvent Saturation: n-Octanol and water are mutually saturated by shaking them together overnight and then allowing the phases to separate.
-
Partitioning: A known amount of 5-(aminomethyl)pyridine-2-carbonitrile is dissolved in one of the pre-saturated phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period to allow for the partitioning of the compound between the two phases. The funnel is then allowed to stand for the phases to separate completely. Centrifugation can be used to aid separation if an emulsion forms.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Biological Context and Potential Applications
While specific enzyme inhibition or receptor binding studies for 5-(aminomethyl)pyridine-2-carbonitrile are not extensively documented in publicly available literature, the pyridine-carbonitrile scaffold is a well-recognized pharmacophore present in numerous biologically active molecules. Derivatives of pyridine and pyridine-carbonitrile have been reported to exhibit a range of biological activities, including:
-
Anti-inflammatory Effects: Some pyridine-carbonitrile derivatives have been shown to interfere with the arachidonic acid pathway by inhibiting enzymes such as cyclooxygenase-2 (COX-2).[5]
-
Anticancer Properties: Various pyridine and pyrimidine-carbonitrile derivatives have been investigated as potential anticancer agents, with some showing inhibitory activity against receptor tyrosine kinases like VEGFR-2 and HER-2, which are crucial in cancer cell signaling pathways.[6][7][8][9]
-
Enzyme Inhibition: The aminomethylpyridine moiety can be a key structural element for interacting with enzyme active sites. For instance, related structures have been explored as inhibitors of enzymes like lysyl oxidase.[10]
-
Receptor Binding: The pyridine nitrogen and the aminomethyl group can participate in hydrogen bonding and electrostatic interactions with amino acid residues in receptor binding pockets. For example, pyridine-containing compounds have been studied for their binding to various G protein-coupled receptors (GPCRs) such as dopamine and serotonin receptors.[11][12][13]
Given its structural features, 5-(aminomethyl)pyridine-2-carbonitrile serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[1] Further research is warranted to elucidate its specific biological targets and mechanisms of action.
Visualizations
To aid in the understanding of the experimental processes, a generalized workflow for determining a key physicochemical property is presented below using the DOT language.
Caption: Generalized workflow for the experimental determination of solubility.
References
- 1. benchchem.com [benchchem.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. applications.emro.who.int [applications.emro.who.int]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. Aminoalkylaziridines as substrates and inhibitors of lysyl oxidase: specific inactivation of the enzyme by N-(5-aminopentyl)aziridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Specific Ligand–Receptor Interactions That Govern Binding and Cooperativity of Diverse Modulators to a Common Metabotropic Glutamate Receptor 5 Allosteric Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Modification of agonist binding moiety in hybrid derivative 5/7-{[2-(4-aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-1-ol/-2-amino versions: impact on functional activity and selectivity for dopamine D2/D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mapping the binding site pocket of the serotonin 5-Hydroxytryptamine2A receptor. Ser3.36(159) provides a second interaction site for the protonated amine of serotonin but not of lysergic acid diethylamide or bufotenin - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Aminomethyl)picolinonitrile: Structure, Properties, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Aminomethyl)picolinonitrile, a substituted pyridine derivative, is a molecule of interest in medicinal chemistry and drug development. Its structural features, comprising a pyridine ring with a cyano group and an aminomethyl substituent, make it a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and plausible synthetic routes for this compound. Furthermore, it explores the potential biological relevance of this compound by examining the role of structurally related picolinonitrile derivatives as inhibitors of Checkpoint Kinase 1 (CHK1), a key regulator of the cell cycle and DNA damage response.
Chemical Structure and Physicochemical Properties
This compound, also known as 5-(aminomethyl)pyridine-2-carbonitrile, is a heterocyclic organic compound. Its structure consists of a pyridine ring substituted at the 2-position with a nitrile group (-C≡N) and at the 5-position with an aminomethyl group (-CH₂NH₂).
Chemical Structure:
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | 5-(Aminomethyl)pyridine-2-carbonitrile | N/A |
| Synonyms | This compound, 6-Cyano-3-picolylamine | [1] |
| CAS Number | 181130-14-3 | [1] |
| Molecular Formula | C₇H₇N₃ | [1] |
| Molecular Weight | 133.153 g/mol | [1] |
| Appearance | Solid (predicted) | N/A |
| Boiling Point | 325.2 °C at 760 mmHg | N/A |
| Density | 1.17 g/cm³ | N/A |
Experimental Protocols: Proposed Synthesis
Proposed Synthetic Pathway: From 5-(Bromomethyl)picolinonitrile
A viable synthetic route starts from the commercially available 5-(bromomethyl)picolinonitrile. The aminomethyl group can be introduced via a two-step process involving the formation of an azide intermediate followed by its reduction.
Workflow of the Proposed Synthesis:
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 5-(Azidomethyl)picolinonitrile
-
Materials: 5-(bromomethyl)picolinonitrile, sodium azide (NaN₃), dimethylformamide (DMF).
-
Procedure:
-
Dissolve 5-(bromomethyl)picolinonitrile (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add sodium azide (1.1 equivalents) portion-wise to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into ice-water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 5-(azidomethyl)picolinonitrile.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Reduction of 5-(Azidomethyl)picolinonitrile to this compound
-
Materials: 5-(azidomethyl)picolinonitrile, palladium on carbon (Pd/C, 10%), methanol or ethanol, hydrogen gas (H₂).
-
Procedure:
-
Dissolve the purified 5-(azidomethyl)picolinonitrile in methanol or ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to a hydrogenator and purge the system with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (typically 1-3 atm) at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain this compound. Further purification can be achieved by recrystallization or chromatography if necessary.
-
Biological Context: Potential as a CHK1 Inhibitor Scaffold
While there is no direct evidence in the reviewed literature for the biological activity of this compound, the picolinonitrile scaffold is a key feature in a number of potent and selective inhibitors of Checkpoint Kinase 1 (CHK1).[1] CHK1 is a serine/threonine kinase that plays a crucial role in the DNA damage response (DDR) and cell cycle checkpoints.[2]
The CHK1 Signaling Pathway in Cancer
In response to DNA damage, the ATR (Ataxia Telangiectasia and Rad3-related) kinase is activated and, in turn, phosphorylates and activates CHK1.[3] Activated CHK1 then phosphorylates several downstream targets, including the CDC25 family of phosphatases. This phosphorylation leads to the inhibition of cyclin-dependent kinases (CDKs), resulting in cell cycle arrest. This pause allows the cell time to repair the damaged DNA before proceeding with replication or mitosis.[4]
Many cancer cells have defects in other cell cycle checkpoints (e.g., a non-functional p53), making them highly reliant on the CHK1-mediated checkpoint for survival, especially when undergoing DNA damage induced by chemotherapy or radiation.[5] Therefore, inhibiting CHK1 in combination with DNA-damaging agents can lead to the selective death of cancer cells through a process known as synthetic lethality.[4]
CHK1 Signaling Pathway Diagram:
References
- 1. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of Chk1 in Cell Biology and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are Chk1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Scaffold: Unlocking the Biological Potential of 5-(Aminomethyl)picolinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The compound 5-(Aminomethyl)picolinonitrile serves as a crucial chemical scaffold in the development of a diverse range of biologically active molecules. While the core molecule itself has not been extensively characterized for its biological activity, its structural motif is integral to the synthesis of potent and selective inhibitors targeting key proteins implicated in various diseases, particularly cancer. This technical guide explores the significant biological activities of select derivatives of this compound, providing an in-depth look at their quantitative data, the experimental protocols used for their evaluation, and the signaling pathways they modulate.
Inhibition of Checkpoint Kinase 1 (CHK1) for Hematologic Malignancies
A prominent derivative of this compound has been identified as a highly potent and selective inhibitor of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response in cancer cells.
Quantitative Biological Activity Data
A specific derivative, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, has demonstrated significant inhibitory activity against CHK1 and cellular proliferation.
| Compound ID | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) | hERG IC50 (µM) |
| (R)-17 | CHK1 | 0.4 | Z-138 | 0.013 | > 40 |
| (R)-17 | CHK2 | >17200 | - | - | - |
Table 1: In vitro inhibitory activity and cellular potency of a this compound derivative against CHK1.[1]
Experimental Protocols
CHK1 and CHK2 Kinase Assays: The inhibitory activity against CHK1 and CHK2 was determined using a mobility shift assay. The kinase reaction was performed in a buffer containing 50 mM HEPES (pH 7.5), 0.01% BRIJ-35, 10 mM MgCl2, and 1 mM EGTA. The enzyme was incubated with the test compound and 100 µM ATP for 20 minutes at room temperature. The reaction was then initiated by the addition of a FAM-labeled peptide substrate. After a 90-minute incubation at room temperature, the reaction was stopped with 100 mM HEPES (pH 7.5), 0.015% BRIJ-35, 0.2% Coating Reagent #3, and 50 mM EDTA. The substrate and product were separated by electrophoresis on a LabChip EZ Reader, and the inhibitory activity was calculated based on the conversion rate.
Cell Proliferation Assay (Z-138 cell line): The Z-138 human mantle cell lymphoma cell line was used to assess the antiproliferative activity of the compound. Cells were seeded in 96-well plates and treated with various concentrations of the test compound for 72 hours. Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels. The IC50 value was calculated from the dose-response curve.[1]
hERG Inhibition Assay: The potential for cardiac toxicity was evaluated using an automated patch-clamp assay on HEK293 cells stably expressing the hERG channel. Cells were exposed to different concentrations of the compound, and the inhibition of the hERG tail current was measured. The IC50 value was determined from the concentration-response data.[1]
Signaling Pathway
Caption: Inhibition of CHK1 by a this compound derivative abrogates the G2/M cell cycle checkpoint, leading to apoptosis in cancer cells with DNA damage.
Dual PI3K/mTOR Inhibition in Cancer
Derivatives of pyrimidine-5-carbonitrile, which can be synthesized from precursors related to the picolinonitrile scaffold, have been investigated as dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). These two kinases are central to a signaling pathway that is frequently hyperactivated in cancer, promoting cell growth, proliferation, and survival.
Quantitative Biological Activity Data
Certain morpholinopyrimidine-5-carbonitrile derivatives have shown potent inhibitory effects on PI3Kα and mTOR, as well as significant anticancer activity against various cell lines.
| Compound ID | Target | IC50 (µM) | Cell Line | GI% (Growth Inhibition) |
| 12b | PI3Kα | 0.83 ± 0.05 | Leukemia (SR) | - |
| 12d | PI3Kα | 2.85 ± 0.17 | Leukemia (SR) | - |
| 8 | - | - | Renal (A498) | 46.28 |
| 8 | - | - | Renal (RXF-393) | 30.46 |
| 8 | - | - | Renal (UO-31) | 45.24 |
Table 2: In vitro inhibitory and antiproliferative activities of morpholinopyrimidine-5-carbonitrile derivatives.[2]
Experimental Protocols
In Vitro PI3Kα and mTOR Kinase Assays: The inhibitory activities of the compounds against PI3Kα and mTOR were evaluated using commercially available assay kits. The general principle involves an enzymatic reaction where the kinase phosphorylates a substrate, and the level of phosphorylation is quantified, typically through a luminescence or fluorescence-based method. The IC50 values were determined by measuring the enzyme activity at various concentrations of the inhibitor.
Antiproliferative Activity Assay (NCI-60 Screen): The synthesized compounds were evaluated for their anticancer activity by the National Cancer Institute (NCI) against a panel of 60 human cancer cell lines. The cells were incubated with the test compounds at a single concentration (10 µM) for 48 hours. The percentage of growth inhibition (GI%) was determined using the sulforhodamine B (SRB) assay, which measures cellular protein content.
Signaling Pathway
Caption: Dual inhibition of PI3K and mTOR by picolinonitrile derivatives blocks a key signaling pathway for cancer cell growth and proliferation.
Conclusion
The this compound core structure is a valuable starting point for the development of targeted therapeutics. The examples of CHK1 and PI3K/mTOR inhibitors highlight the versatility of this scaffold in generating potent and selective molecules with significant potential in oncology. Further exploration of derivatives based on this core may lead to the discovery of novel drug candidates for a variety of diseases. The detailed experimental protocols and pathway analyses provided in this guide offer a framework for researchers engaged in the discovery and development of new chemical entities based on the picolinonitrile scaffold.
References
- 1. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Expanding Therapeutic Landscape of 5-(Aminomethyl)picolinonitrile Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 5-(aminomethyl)picolinonitrile scaffold and its related pyrimidine-5-carbonitrile analogs have emerged as a privileged structure in modern medicinal chemistry, demonstrating significant potential across a range of therapeutic targets. This technical guide provides a comprehensive overview of the key biological targets of these derivatives, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and drug development in this promising area.
Checkpoint Kinase 1 (CHK1) Inhibition: A Primary Focus in Oncology
Derivatives of this compound have shown exceptional potency and selectivity as inhibitors of Checkpoint Kinase 1 (CHK1), a critical serine/threonine kinase involved in the DNA damage response (DDR) pathway. CHK1 activation, primarily triggered by ATR in response to single-stranded DNA breaks, leads to cell cycle arrest, providing time for DNA repair. Inhibition of CHK1 in cancer cells, which often have a defective G1 checkpoint, can lead to mitotic catastrophe and apoptosis, making it an attractive therapeutic strategy, particularly in combination with DNA-damaging agents.
Quantitative Data: CHK1 Inhibitory Activity
A notable example from this class is the (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, compound (R)-17, which exhibits a remarkable CHK1 inhibitory potency. The following table summarizes the in vitro activity of this and related compounds.
| Compound | Target | IC50 (nM) | Cell Line | Cellular IC50 (µM) | Selectivity (CHK1 vs. CHK2) |
| (R)-17 | CHK1 | 0.4 | Z-138 | 0.013 | >4300-fold |
| MCL1020 (Lead) | CHK1 | Modest | - | - | - |
| CCT245737 | CHK1 | - | - | - | High |
Experimental Protocol: In Vitro CHK1 Kinase Assay (Luminescence-based)
This protocol is adapted from methodologies used for evaluating pyrimidine-based kinase inhibitors.
Principle: The assay measures the amount of ATP remaining after a kinase reaction. A decrease in luminescence correlates with higher kinase activity (more ATP consumed), while a strong luminescent signal indicates kinase inhibition.
Materials:
-
Recombinant human CHK1 enzyme
-
Peptide substrate (e.g., a synthetic peptide derived from a known CHK1 substrate)
-
This compound derivatives (test compounds)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well white opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.
-
Assay Plate Preparation: Add 1 µL of the diluted compounds or vehicle control (DMSO) to the wells of a 384-well plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, CHK1 enzyme, and the peptide substrate.
-
Initiation of Reaction: Dispense the kinase reaction mixture into each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Detection: Add the ATP detection reagent to each well to stop the reaction and generate a luminescent signal. Incubate at room temperature for 10 minutes to stabilize the signal.
-
Data Acquisition: Measure the luminescence intensity using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.
Signaling Pathway and Experimental Workflow
Dual PI3K/mTOR Inhibition: A Promising Avenue for Anti-Cancer Therapy
Structurally related morpholinopyrimidine-5-carbonitrile derivatives have been identified as potent dual inhibitors of Phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). The PI3K/AKT/mTOR pathway is a crucial intracellular signaling network that regulates cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many cancers.
Quantitative Data: PI3K/mTOR Inhibitory Activity
Several morpholinopyrimidine-5-carbonitrile derivatives have demonstrated significant inhibitory activity against various PI3K isoforms and mTOR.
| Compound | Target | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) |
| 17p | PI3Kα | 31.8 ± 4.1 | A2780 | - |
| PI3Kδ | 15.4 ± 1.9 | |||
| 12b | PI3Kα | 170 ± 10 | Leukemia SR | 0.10 ± 0.01 |
| PI3Kβ | 130 ± 10 | |||
| PI3Kδ | 760 ± 40 | |||
| mTOR | 830 ± 50 | |||
| 12d | PI3Kα | 1270 ± 70 | Leukemia SR | 0.09 ± 0.01 |
| PI3Kβ | 3200 ± 160 | |||
| PI3Kδ | 1980 ± 110 | |||
| mTOR | 2850 ± 170 | |||
| BKM-120 (Control) | PI3Kα | 44.6 ± 3.6 | - | - |
| LY294002 (Control) | PI3K | - | - | - |
Experimental Protocol: In Vitro PI3K/mTOR Kinase Assay
A common method for assessing PI3K/mTOR inhibition is a luminescence-based assay that quantifies ATP consumption.
Procedure:
-
Enzyme and Substrate: Recombinant PI3K isoforms (α, β, δ, γ) and mTOR are used with their respective substrates (e.g., phosphatidylinositol for PI3K).
-
Compound Incubation: The enzymes are incubated with the test compounds at varying concentrations.
-
Reaction Initiation: The kinase reaction is initiated by the addition of ATP.
-
Detection: After a defined incubation period, a reagent such as ADP-Glo™ is added to measure the amount of ADP produced, which is directly proportional to the kinase activity.
-
Data Analysis: Luminescence is measured, and IC50 values are calculated based on the dose-response curves.
Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition: Targeting Angiogenesis
Pyrimidine-5-carbonitrile derivatives have also been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By blocking VEGFR-2 signaling, these compounds can inhibit the formation of new blood vessels, which is crucial for tumor growth and metastasis.
Quantitative Data: VEGFR-2 Inhibitory Activity
Several pyrimidine-5-carbonitrile derivatives have shown potent inhibition of VEGFR-2.
| Compound | VEGFR-2 IC50 (µM) | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 11e | 0.61 ± 0.01 | 1.14 | 1.54 |
| 12b | 0.53 ± 0.07 | - | - |
| 11c | 1.38 ± 0.03 | - | - |
| 12c | 0.74 ± 0.15 | - | - |
| Sorafenib (Control) | 0.19 ± 0.15 | - | - |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
A common method is the Human VEGFR-2 Tyrosine Kinase (TK) ELISA kit.
Principle: This assay measures the phosphorylation of a substrate by VEGFR-2 in the presence of an inhibitor.
Procedure:
-
Plate Coating: A microtiter plate is pre-coated with a substrate for VEGFR-2.
-
Kinase Reaction: Recombinant human VEGFR-2, ATP, and the test compound are added to the wells.
-
Incubation: The plate is incubated to allow the kinase reaction to proceed.
-
Detection: An anti-phosphotyrosine antibody conjugated to an enzyme (e.g., HRP) is added, followed by a substrate for the enzyme that produces a colorimetric signal.
-
Data Acquisition: The absorbance is measured using a microplate reader.
-
Data Analysis: The IC50 values are determined from the dose-response curves.
Signaling Pathway
Polo-like Kinase 1 (PLK1) Inhibition: A Mitotic Target
Aminopyrimidinyl pyrazole analogs, which share structural similarities with the picolinonitrile scaffold, have been designed as inhibitors of Polo-like Kinase 1 (PLK1). PLK1 is a key regulator of mitosis, and its inhibition can lead to mitotic arrest and apoptosis in cancer cells.
Quantitative Data: PLK1 Inhibitory Activity
Two newly designed aminopyrimidinyl pyrazole analogs, D39 and D40, have shown promising PLK1 inhibitory activity.
| Compound | PLK1 IC50 (µM) |
| D39 | 1.43 |
| D40 | 0.359 |
Experimental Protocol: In Vitro PLK1 Kinase Assay (Radiometric)
Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a substrate by PLK1.
Procedure:
-
Reaction Mixture: In a final volume of 25 µL, PLK1 enzyme is incubated with a substrate (e.g., Casein), the test compound, and a reaction buffer (25 mM Tris pH 7.5, 0.02 mM EGTA, 0.66 mg/mL myelin basic protein, 10 mM Mg acetate).
-
Initiation: The reaction is started by the addition of [γ-³³P]ATP.
-
Incubation: The reaction mixture is incubated for a specific time (e.g., 40 minutes) at room temperature.
-
Termination: The reaction is stopped by spotting the mixture onto a filter paper and fixing it in an appropriate acid solution.
-
Detection: The radioactivity on the filter paper is measured using a scintillation counter.
-
Data Analysis: IC50 values are calculated from the inhibition data.
Signaling Pathway
Janus Kinase 2 (JAK2) Inhibition: A Target in Myeloproliferative Neoplasms
N-(4-(aminomethyl)phenyl)pyrimidin-2-amine derivatives have been identified as potent and selective inhibitors of Janus Kinase 2 (JAK2). The JAK-STAT signaling pathway is crucial for hematopoiesis and immune response, and mutations leading to constitutive activation of JAK2 are a hallmark of myeloproliferative neoplasms (MPNs).
Quantitative Data: JAK2 Inhibitory Activity
A lead compound, A8, from this series has demonstrated excellent potency and selectivity for JAK2.
| Compound | Target | IC50 (nM) | Selectivity (vs. JAK1) | Selectivity (vs. JAK3) | Selectivity (vs. TYK2) |
| A8 | JAK2 | 5 | 38.6-fold | 54.6-fold | 41.2-fold |
Experimental Protocol: In Vitro JAK2 Kinase Assay
A luminescence-based kinase assay, similar to that described for CHK1 and PI3K/mTOR, is commonly used to assess JAK2 inhibition.
Procedure:
-
Reaction Setup: Recombinant human JAK2 enzyme is incubated with a specific peptide substrate and the test compound in a suitable kinase buffer.
-
Reaction Initiation: The reaction is initiated by the addition of ATP.
-
ATP Detection: After incubation, the remaining ATP is quantified using a luminescence-based reagent.
-
Data Analysis: The reduction in kinase activity in the presence of the inhibitor is used to calculate the IC50 value.
Signaling Pathway
Conclusion
The this compound core and its related pyrimidine-5-carbonitrile analogs represent a versatile and highly promising scaffold for the development of targeted therapies. The remarkable potency and selectivity demonstrated against key oncogenic kinases such as CHK1, PI3K/mTOR, VEGFR-2, PLK1, and JAK2 underscore the significant potential of this chemical class. This technical guide provides a foundational resource for researchers to further explore and optimize these derivatives, with the ultimate goal of translating these promising preclinical findings into novel and effective therapeutics.
An In-depth Technical Guide to 2-Cyano-5-(aminomethyl)pyridine: Synthesis, Properties, and Applications
An Overview of a Versatile Pyridine Derivative
2-Cyano-5-(aminomethyl)pyridine, also known as 5-(aminomethyl)picolinonitrile, is a substituted pyridine derivative that has garnered interest in medicinal chemistry and drug discovery. Its bifunctional nature, featuring both a cyano group and an aminomethyl substituent, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of its discovery, synthesis, physicochemical properties, and known applications, with a focus on experimental details for researchers and scientists in the field of drug development.
Discovery and History
While a singular, seminal "discovery" paper for 2-cyano-5-(aminomethyl)pyridine is not readily apparent in the scientific literature, its emergence is intrinsically linked to the broader exploration of cyanopyridine and aminopyridine derivatives as key intermediates in the synthesis of bioactive compounds. The development of robust synthetic methodologies for the introduction of cyano and aminomethyl groups onto the pyridine ring throughout the 20th and 21st centuries has enabled the creation of a vast library of such compounds for screening and development. The specific combination of a 2-cyano and a 5-aminomethyl group likely arose from systematic structure-activity relationship (SAR) studies in various drug discovery programs. Commercial availability of its dihydrochloride and hydrochloride salts (CAS numbers 182291-88-9 and a related hydrochloride form) indicates its utility as a stable intermediate for further chemical transformations.
Physicochemical Properties
The physical and chemical characteristics of 2-cyano-5-(aminomethyl)pyridine are crucial for its handling, reaction setup, and understanding its behavior in biological systems.
| Property | Value | Reference |
| Molecular Formula | C₇H₇N₃ | ChemSrc[1] |
| Molecular Weight | 133.15 g/mol | ChemSrc[1] |
| Boiling Point | 325.2 °C at 760 mmHg | ChemSrc[1] |
| Density | 1.17 g/cm³ | ChemSrc[1] |
| Flash Point | 150.5 °C | ChemSrc[1] |
| LogP | 1.11 | ChemSrc[1] |
| PSA (Polar Surface Area) | 62.70 Ų | ChemSrc[1] |
| Refractive Index | 1.575 | ChemSrc[1] |
Synthesis and Experimental Protocols
The synthesis of 2-cyano-5-(aminomethyl)pyridine typically involves a two-step process: the introduction of a cyano group at the 2-position of a pyridine ring, followed by the formation of the aminomethyl group at the 5-position. A common strategy involves the catalytic reduction of a precursor dinitrile or a cyanomethylpyridine. While a specific, detailed experimental protocol for the direct synthesis of the title compound is not extensively published, a general and widely applicable method is the catalytic hydrogenation of a suitable precursor.
A plausible synthetic route, based on established methodologies for analogous compounds, is the catalytic reduction of a precursor such as 5-(azidomethyl)-2-cyanopyridine or the reduction of 2,5-dicyanopyridine. A more direct conceptual pathway involves the conversion of a 5-halomethyl or 5-hydroxymethyl-2-cyanopyridine to the corresponding amine.
Illustrative Synthetic Workflow
The following diagram illustrates a conceptual synthetic workflow for the preparation of 2-cyano-5-(aminomethyl)pyridine, highlighting key transformations.
Caption: Conceptual synthetic pathway to 2-cyano-5-(aminomethyl)pyridine.
General Experimental Protocol: Catalytic Hydrogenation of a Cyanopyridine Precursor
This protocol is a generalized procedure based on methods for the reduction of cyanopyridines to aminomethylpyridines.[2][3]
Materials:
-
Appropriate cyanopyridine precursor (e.g., 2-cyano-5-(azidomethyl)pyridine or 2,5-dicyanopyridine)
-
Palladium on charcoal (5% or 10% Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas source
-
Acid (e.g., Hydrochloric acid, if the hydrochloride salt is desired)
-
Filtration agent (e.g., Celite)
Procedure:
-
The cyanopyridine precursor is dissolved in a suitable solvent in a hydrogenation vessel.
-
A catalytic amount of palladium on charcoal is added to the solution.
-
If the hydrochloride salt is the target, a stoichiometric amount of hydrochloric acid is added.
-
The vessel is sealed and purged with hydrogen gas.
-
The reaction mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.
-
The reaction progress is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield the crude product.
-
The product can be further purified by recrystallization or chromatography.
Quantitative Data from Analogous Syntheses: For the reduction of 3-chloro-2-cyano-5-trifluoromethylpyridine to 2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride, yields of 95-97% have been reported using 5% palladium on charcoal in methanol with hydrochloric acid under 1 atmosphere of hydrogen.[2]
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and quality control of 2-cyano-5-(aminomethyl)pyridine. While a complete set of spectra for the title compound is not available in a single public source, typical spectral features can be inferred from data on closely related compounds.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the aminomethyl group. The chemical shifts and coupling constants would be indicative of the substitution pattern.
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the seven carbon atoms in the molecule, including the cyano carbon and the carbons of the pyridine ring and the aminomethyl group.
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands corresponding to the C≡N stretch of the cyano group (typically in the range of 2260-2240 cm⁻¹), N-H stretching vibrations of the primary amine (around 3550-3060 cm⁻¹), and C-H and C=N/C=C stretching and bending vibrations of the pyridine ring.[4][5]
Biological Activity and Applications in Drug Discovery
Cyanopyridine derivatives are recognized as important pharmacophores and are found in a variety of biologically active molecules.[6][7] They have been investigated for a range of therapeutic applications, including as anticancer, antimicrobial, anticonvulsant, and anti-Alzheimer's agents.[6] The cyano group can act as a hydrogen bond acceptor and can participate in other non-covalent interactions with biological targets.
The aminomethyl group provides a basic center that can be protonated at physiological pH, potentially improving aqueous solubility and allowing for ionic interactions with target proteins. This group also serves as a versatile handle for further chemical modifications to explore structure-activity relationships.
While specific biological data for 2-cyano-5-(aminomethyl)pyridine is limited in the public domain, its structural motifs are present in compounds with known biological activities. For instance, aminopyridine scaffolds are being explored for the development of drugs against neglected tropical diseases.[8] Furthermore, cyanopyridine moieties are utilized in the design of kinase inhibitors, including dual PIM-1 kinase/HDAC inhibitors for cancer therapy.[9]
Potential Signaling Pathway Involvement
Given the prevalence of the aminopyridine and cyanopyridine moieties in kinase inhibitors, it is plausible that derivatives of 2-cyano-5-(aminomethyl)pyridine could be designed to target various signaling pathways implicated in diseases such as cancer. The following diagram illustrates a generalized kinase signaling pathway that could be a target for such inhibitors.
Caption: A generalized kinase signaling cascade.
Conclusion
2-Cyano-5-(aminomethyl)pyridine is a valuable heterocyclic building block with significant potential in the field of drug discovery. Its synthesis, while not detailed for the specific molecule in readily available literature, can be achieved through established methods for the functionalization of pyridine rings. The presence of both a cyano and an aminomethyl group provides multiple points for chemical elaboration, making it an attractive scaffold for the development of novel therapeutic agents targeting a range of biological pathways. Further research into the specific biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.
References
- 1. This compound | CAS#:181130-14-3 | Chemsrc [chemsrc.com]
- 2. US6921828B2 - Processes for the preparation of 2-aminomethlpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 3. US20050250947A1 - Processes for the preparation of 2-aminomethylpyridines and the 2-cyanopyridines used in their preparation - Google Patents [patents.google.com]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. eng.uc.edu [eng.uc.edu]
- 6. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Utilization of cyanopyridine in design and synthesis of first-in-class anticancer dual acting PIM-1 kinase/HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergent Role of Picolinonitrile Derivatives in Oncology: A Mechanistic Deep Dive
For Immediate Release
A comprehensive analysis of the antineoplastic properties of 5-(Aminomethyl)picolinonitrile derivatives reveals their potent activity as modulators of critical cancer signaling pathways. This whitepaper synthesizes preclinical data on the mechanism of action, experimental validation, and therapeutic potential of this promising class of compounds for researchers, scientists, and drug development professionals.
While direct studies on this compound are not extensively documented in publicly available literature, a significant body of research on its close structural analogs, particularly 5-(pyrimidin-2-ylamino)picolinonitrile and other pyrimidine-5-carbonitrile derivatives, provides a strong foundation for understanding its likely mechanisms of action in cancer cells. These derivatives have been extensively investigated as potent inhibitors of key oncogenic signaling pathways, primarily targeting Checkpoint Kinase 1 (CHK1) and the Phosphoinositide 3-kinase (PI3K)/AKT/mTOR cascade.
Core Mechanism of Action: Inhibition of Key Cancer-Associated Kinases
The antitumor activity of picolinonitrile derivatives is predominantly attributed to their ability to inhibit specific protein kinases that are crucial for cancer cell proliferation, survival, and DNA damage repair.
Checkpoint Kinase 1 (CHK1) Inhibition
A prominent mechanism of action for several 5-(pyrimidin-2-ylamino)picolinonitrile derivatives is the potent and selective inhibition of CHK1.[1][2] CHK1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][3] By halting the cell cycle, CHK1 allows time for DNA repair, thus promoting cell survival. In many cancers, the inhibition of CHK1 in combination with DNA-damaging agents leads to a synergistic cytotoxic effect.
One such derivative, compound 6c, has demonstrated significant antiproliferative effects as a single agent in MV-4-11 cells and synergistic effects when combined with gemcitabine in HT-29, A549, and RPMI-8226 cells.[1] Another derivative, (R)-17, exhibited a remarkable IC50 of 0.4 nM for CHK1 with over 4300-fold selectivity against the related kinase CHK2.[2] This compound effectively inhibited the growth of malignant hematopathy cell lines, particularly Z-138, with an IC50 of 0.013 µM.[2]
PI3K/AKT/mTOR Pathway Inhibition
Another significant mechanism of action identified for pyrimidine-5-carbonitrile derivatives is the dual inhibition of PI3K and mTOR.[4] The PI3K/AKT/mTOR pathway is a central signaling network that governs cell growth, proliferation, survival, and metabolism, and its dysregulation is a frequent event in human cancers.[5]
Derivatives such as 12b and 12d have shown potent antitumor activity against the leukemia SR cell line with IC50 values of 0.10 ± 0.01 and 0.09 ± 0.01 μM, respectively.[4] These compounds also demonstrated significant inhibitory effects on PI3Kα, PI3Kβ, and PI3Kδ, as well as mTOR.[4] Mechanistically, these compounds were found to induce apoptosis and cause a G2/M cell cycle arrest in leukemia SR cells.[4] Similarly, compound 7f, a trimethoxy derivative, showed strong potential as a multi-acting inhibitor on the PI3K/AKT axis, inducing apoptosis and cell cycle arrest at the S-phase in leukemia K562 cells.[6][7]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of representative picolinonitrile derivatives against their respective targets and cancer cell lines.
Table 1: CHK1 Inhibitory Activity of Picolinonitrile Derivatives
| Compound | Target | IC50 (nM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |
| (R)-17 | CHK1 | 0.4 | Z-138 | 0.013 | [2] |
| Compound 6c | CHK1 | Not specified | MV-4-11 | Significant effect | [1] |
Table 2: PI3K/mTOR Inhibitory Activity of Picolinonitrile Derivatives
| Compound | Target | IC50 (µM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |
| 12b | PI3Kα | 0.17 ± 0.01 | Leukemia SR | 0.10 ± 0.01 | [4] |
| PI3Kβ | 0.13 ± 0.01 | ||||
| PI3Kδ | 0.76 ± 0.04 | ||||
| mTOR | 0.83 ± 0.05 | ||||
| 12d | PI3Kα | 1.27 ± 0.07 | Leukemia SR | 0.09 ± 0.01 | [4] |
| PI3Kβ | 3.20 ± 0.16 | ||||
| PI3Kδ | 1.98 ± 0.11 | ||||
| mTOR | 2.85 ± 0.17 | ||||
| 7f | PI3Kδ | 6.99 ± 0.36 | K562 | Not specified | [6][7] |
| PI3Kγ | 4.01 ± 0.55 | ||||
| AKT-1 | 3.36 ± 0.17 |
Experimental Protocols
The elucidation of the mechanisms of action for these picolinonitrile derivatives involved a range of standard and advanced molecular and cellular biology techniques.
In Vitro Kinase Assays
The inhibitory activity of the compounds against their target kinases (e.g., CHK1, PI3K isoforms, mTOR, AKT) is typically determined using in vitro kinase assays. A common method is the Lance® Ultra time-resolved fluorescence resonance energy transfer (TR-FRET) assay .
General Protocol:
-
The kinase, a suitable substrate (often a peptide), and ATP are incubated in a buffer solution.
-
The test compound at various concentrations is added to the reaction mixture.
-
The reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and a europium-labeled antibody specific for the phosphorylated substrate and an Alexa Fluor® 647-labeled acceptor molecule are added.
-
After incubation, the TR-FRET signal is measured. The signal is proportional to the amount of phosphorylated substrate, and a decrease in signal in the presence of the compound indicates inhibition.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell-Based Assays
Cell Viability and Proliferation Assays: The antiproliferative effects of the compounds on cancer cell lines are commonly assessed using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the CellTiter-Glo® luminescent cell viability assay . These assays measure metabolic activity or ATP levels, which are indicative of the number of viable cells.
Apoptosis Assays: The induction of apoptosis is frequently evaluated by flow cytometry using Annexin V and propidium iodide (PI) staining . Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic or necrotic cells.
Cell Cycle Analysis: To determine the effect of the compounds on cell cycle progression, cells are treated with the compound, fixed, and stained with a DNA-intercalating dye such as PI. The DNA content of the cells is then analyzed by flow cytometry , allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting: This technique is used to assess the levels and phosphorylation status of key proteins within the targeted signaling pathways. For instance, to confirm PI3K/AKT/mTOR pathway inhibition, researchers would probe for changes in the phosphorylation of AKT (p-AKT) and downstream effectors like S6 ribosomal protein.
Conclusion and Future Directions
The existing body of research strongly suggests that this compound and its derivatives are a promising class of anticancer agents. Their ability to potently and selectively inhibit key oncogenic kinases such as CHK1 and those in the PI3K/AKT/mTOR pathway provides a solid rationale for their further development. Future research should focus on the direct evaluation of this compound to confirm its specific targets and efficacy. Furthermore, in vivo studies in relevant animal models are crucial to assess the pharmacokinetic properties, safety profile, and therapeutic potential of these compounds, both as monotherapies and in combination with existing cancer treatments. The synergistic effects observed with DNA-damaging agents highlight a particularly promising avenue for clinical translation.
References
- 1. Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrimidine-5-carbonitrile based potential anticancer agents as apoptosis inducers through PI3K/AKT axis inhibition in leukaemia K562 - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 5-(Aminomethyl)picolinonitrile: A Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic data for 5-(Aminomethyl)picolinonitrile, a substituted pyridine derivative of interest to researchers, scientists, and professionals in the field of drug development. This document outlines the expected analytical outcomes from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, based on established spectroscopic principles. Detailed experimental protocols are provided, and a logical workflow for spectroscopic analysis is visualized.
Core Spectroscopic Data
The structural features of this compound, including the pyridine ring, aminomethyl group, and nitrile functionality, give rise to a distinct spectroscopic fingerprint. While a comprehensive set of experimentally-derived spectra for this specific molecule is not widely published, the following data tables summarize the predicted and expected quantitative results based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR) Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~8.6 | Singlet | 1H | H-6 (Pyridine ring) |
| ~7.8 | Doublet | 1H | H-4 (Pyridine ring) |
| ~7.6 | Doublet | 1H | H-3 (Pyridine ring) |
| ~3.9 | Singlet | 2H | -CH₂- (Aminomethyl) |
| ~1.6 | Broad Singlet | 2H | -NH₂ (Amino) |
¹³C NMR (Carbon-13) NMR Spectroscopic Data (Predicted)
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~150 | C-6 (Pyridine ring) |
| ~147 | C-2 (Pyridine ring) |
| ~139 | C-4 (Pyridine ring) |
| ~121 | C-3 (Pyridine ring) |
| ~133 | C-5 (Pyridine ring) |
| ~118 | -CN (Nitrile) |
| ~45 | -CH₂- (Aminomethyl) |
Infrared (IR) Spectroscopy
IR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Absorption Data (Predicted)
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3400-3250 (medium, two bands) | N-H stretch | Primary Amine (-NH₂) |
| ~3050 | C-H stretch | Aromatic (Pyridine ring) |
| ~2900 | C-H stretch | Aliphatic (-CH₂-) |
| ~2230 | C≡N stretch | Nitrile |
| 1600-1450 | C=C and C=N stretch | Aromatic Ring (Pyridine) |
| ~1590 | N-H bend | Primary Amine (-NH₂) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, confirming its identity and structure.
Mass Spectrometry Data (Predicted)
| m/z (Mass-to-Charge Ratio) | Interpretation |
| 133.06 | [M]⁺ (Molecular Ion) |
| 117.05 | [M-NH₂]⁺ |
| 106.05 | [M-HCN]⁺ |
| 91.05 | [M-CH₂NH₂]⁺ |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube.[1] A small amount of Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ 0.00 ppm).[2]
¹H NMR Acquisition: A 400 MHz (or higher field) spectrometer is used. A standard single-pulse sequence is employed with a spectral width of approximately -2 to 12 ppm. Depending on the sample concentration, 16 to 64 scans are typically acquired to achieve a good signal-to-noise ratio.[2]
¹³C NMR Acquisition: The same spectrometer is used. A proton-decoupled pulse sequence is utilized to simplify the spectrum by removing carbon-proton splitting. The spectral width is typically set from 0 to 220 ppm. A larger number of scans is usually required for ¹³C NMR compared to ¹H NMR to obtain a sufficient signal, often ranging from several hundred to several thousand scans.
Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound sample is placed directly onto the ATR crystal. Pressure is applied to ensure good contact between the sample and the crystal.[2]
Data Acquisition: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum. The data is typically collected over a spectral range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.[2]
Mass Spectrometry (MS)
Sample Preparation and Introduction: A dilute solution of the sample is prepared in a volatile solvent like methanol or acetonitrile.[1] This solution can be introduced into the mass spectrometer via direct infusion or through a chromatographic system such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for analysis of purified samples.[2]
Ionization and Data Acquisition: Electrospray Ionization (ESI) is a common ionization method for this type of molecule, as it is a soft ionization technique that typically produces a prominent molecular ion peak. The mass analyzer, which can be a quadrupole, time-of-flight (TOF), or other type, is set to scan a mass range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).[2]
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a novel organic compound like this compound.
Caption: Workflow for the Spectroscopic Analysis of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 5-(Aminomethyl)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative solubility and stability data for 5-(Aminomethyl)picolinonitrile is limited. This guide provides a framework of recommended experimental protocols and data presentation formats based on established pharmaceutical industry standards for active pharmaceutical ingredients (APIs). The provided tables contain placeholder data for illustrative purposes.
Introduction
This compound is a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. A thorough understanding of its solubility and stability is critical for its development as a potential drug candidate or lead compound. These physicochemical properties are fundamental to formulation development, bioavailability, and ensuring consistent performance and safety. This document outlines standardized methodologies for determining the aqueous and solvent solubility, as well as the stability profile of this compound under various stress conditions.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its absorption and bioavailability. Solubility is typically determined in a range of aqueous buffers and organic solvents relevant to pharmaceutical processing and formulation.
The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.[1]
Objective: To determine the saturated concentration of this compound in a given solvent at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., pH 1.2, 4.5, 6.8, 7.4 buffers; water; ethanol; propylene glycol)
-
Calibrated temperature-controlled shaker
-
Centrifuge
-
Validated analytical method (e.g., HPLC-UV)
-
Syringe filters (e.g., 0.45 µm PVDF)
Procedure:
-
Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed container. This ensures that a saturated solution is formed.
-
Place the container in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a predetermined period (e.g., 24 to 72 hours) to ensure equilibrium is reached.[2] Preliminary studies should be conducted to determine the time required to reach equilibrium.[1][3]
-
After agitation, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.
-
Repeat the experiment in triplicate for each solvent system.
The following data is for illustrative purposes only.
| Solvent System | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation |
| pH 1.2 Buffer (0.1 N HCl) | 37 ± 1 | 25.4 | ± 1.2 |
| pH 4.5 Buffer (Acetate) | 37 ± 1 | 15.8 | ± 0.9 |
| pH 6.8 Buffer (Phosphate) | 37 ± 1 | 5.2 | ± 0.4 |
| pH 7.4 Buffer (Phosphate) | 37 ± 1 | 4.8 | ± 0.5 |
| Purified Water | 25 ± 1 | 6.1 | ± 0.3 |
| Ethanol | 25 ± 1 | 45.7 | ± 2.5 |
| Propylene Glycol | 25 ± 1 | 32.1 | ± 1.8 |
Stability Profile
Stability testing is essential to understand how the quality of an API varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] This information is used to determine storage conditions and establish a re-test period.
Forced degradation studies are undertaken to identify likely degradation products, establish degradation pathways, and validate the stability-indicating power of the analytical methods used.[4]
Objective: To evaluate the intrinsic stability of this compound by subjecting it to accelerated degradation conditions.
Conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: Solid drug substance at 80 °C for 48 hours
-
Photostability: Solid drug substance exposed to ICH Q1B recommended light conditions (e.g., 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter)
Procedure:
-
Prepare solutions or suspensions of this compound under the specified stress conditions.
-
At appropriate time points, withdraw samples and neutralize them if necessary (for acid and base hydrolysis).
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all significant degradation products.
-
Determine the percentage of degradation and identify any major degradation products by comparing the chromatograms to that of an unstressed control sample.
These studies are performed on at least three primary batches of the API to establish a re-test period.[5]
Objective: To monitor the physical and chemical stability of this compound under defined storage conditions over time.
Storage Conditions (as per ICH guidelines):
-
Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH
-
Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH
Procedure:
-
Package the API in a container closure system that simulates the proposed packaging for storage and distribution.[4]
-
Place the packaged samples in stability chambers maintained at the specified long-term and accelerated conditions.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[6]
-
Analyze the samples for key stability-indicating attributes.
Testing Parameters: Stability studies should include tests for attributes that are susceptible to change during storage and could impact quality, safety, or efficacy.[5]
-
Appearance: Visual inspection for changes in color or physical state.
-
Assay: Quantification of the active substance.
-
Degradation Products: Detection and quantification of impurities.
-
Water Content: Measurement by Karl Fischer titration, where applicable.
The following data is for illustrative purposes only.
Table 2: Forced Degradation of this compound
| Stress Condition | % Degradation | Number of Degradants >0.1% | Observations |
| 0.1 N HCl, 60°C, 24h | 8.5% | 2 | Major degradant at RRT 0.85 |
| 0.1 N NaOH, 60°C, 24h | 12.1% | 3 | Major degradant at RRT 0.72 |
| 3% H₂O₂, RT, 24h | 4.2% | 1 | Degradant at RRT 0.91 |
| Heat (80°C), 48h | 1.5% | 1 | Minor degradant at RRT 0.88 |
| Photostability (ICH Q1B) | <0.5% | 0 | No significant degradation |
Table 3: Accelerated Stability Data (40°C/75% RH)
| Time Point (Months) | Appearance | Assay (%) | Total Degradation Products (%) |
| 0 | White to off-white solid | 99.8 | 0.15 |
| 3 | White to off-white solid | 99.5 | 0.35 |
| 6 | White to off-white solid | 99.1 | 0.68 |
Visualizations
Caption: Workflow for Equilibrium Solubility Determination.
Caption: Workflow for Forced Degradation Studies.
Caption: Logic for Long-Term Stability Program.
References
A Technical Guide to 5-(Aminomethyl)picolinonitrile as a Fragment for Drug Discovery
Foreword: Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient alternative to high-throughput screening (HTS) for identifying novel lead compounds. By screening smaller, less complex molecules, FBDD can explore chemical space more effectively, often yielding hits with high ligand efficiency that serve as superior starting points for optimization. This technical guide focuses on 5-(Aminomethyl)picolinonitrile, a heterocyclic compound presenting a compelling scaffold for FBDD campaigns. Its structure, featuring a pyridine ring, a primary amine, and a nitrile group, offers multiple vectors for chemical elaboration and diverse interaction capabilities with biological targets. This document serves as a resource for researchers, scientists, and drug development professionals, providing an in-depth look at the physicochemical properties, synthesis, potential screening methodologies, and optimization strategies related to this promising fragment.
Physicochemical Properties of this compound
A fragment's success is heavily dependent on its physicochemical properties, which should align with established guidelines like the "Rule of Three" (MW ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3). This compound is a small, polar molecule that fits well within these criteria, making it an ideal candidate for a fragment library.
| Property | Value | Source |
| CAS Number | 181130-14-3 | [1][2] |
| Molecular Formula | C₇H₇N₃ | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| Predicted Vapor Pressure | 0.000234 mmHg at 25°C | [2] |
| Synonyms | 5-(Aminomethyl)pyridine-2-carbonitrile, 6-Cyano-3-picolylamine | [2] |
Synthesis of this compound
A reliable synthetic route is crucial for producing the fragment for screening and for generating analogs during hit-to-lead optimization. While multiple pathways can be envisioned, a common approach involves the conversion of a more readily available starting material, such as a substituted picoline. The following is a plausible experimental protocol based on common organic chemistry transformations.
Experimental Protocol: Proposed Synthesis
Objective: To synthesize this compound from 5-(Bromomethyl)-2-cyanopyridine.
Materials:
-
5-(Bromomethyl)-2-cyanopyridine
-
Hexamethylenetetramine (HMTA)
-
Ethanol
-
Hydrochloric acid (HCl)
-
Chloroform
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Step 1: Delepine Reaction. In a round-bottom flask, dissolve 5-(Bromomethyl)-2-cyanopyridine in a mixture of chloroform and ethanol.
-
Add an equimolar amount of Hexamethylenetetramine (HMTA) to the solution.
-
Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). A quaternary ammonium salt precipitate should form.
-
Filter the precipitate and wash it with cold ethanol to remove unreacted starting materials.
-
Step 2: Acidic Hydrolysis. Suspend the filtered salt in ethanol and add aqueous hydrochloric acid.
-
Reflux the mixture for 4-8 hours. This step hydrolyzes the intermediate to yield the primary amine hydrochloride salt.
-
After cooling, evaporate the solvent under reduced pressure.
-
Step 3: Neutralization and Extraction. Dissolve the resulting solid in water and neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~8-9.
-
Extract the aqueous layer multiple times with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Step 4: Purification. Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the crude product using silica gel column chromatography to yield pure this compound.
Fragment Screening Methodologies
Due to their inherently weak binding affinities (typically in the high µM to mM range), fragments require highly sensitive biophysical techniques for detection.[3][4] The choice of method depends on the target protein, available resources, and desired throughput.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for detecting weak fragment binding.[5]
-
Protocol for Saturation Transfer Difference (STD) NMR:
-
Prepare two samples of the target protein (~10-20 µM) in a suitable deuterated buffer.[3]
-
To one sample, add a cocktail of 5-8 fragments (including this compound) to a final concentration of ~200 µM per fragment.[3] The second sample serves as a control.
-
Acquire a 1D proton NMR spectrum to ensure no protein denaturation.
-
Perform the STD experiment by selectively saturating a region of the protein's proton spectrum where no ligand signals are present.
-
Acquire a reference spectrum with the saturation frequency set far off-resonance.
-
Subtract the on-resonance spectrum from the off-resonance spectrum. Signals appearing in the difference spectrum belong to fragments that bind to the protein, as they have received saturation transfer.
-
Deconvolute active cocktails by testing each fragment individually to identify the specific binder.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free method that measures changes in mass on a sensor surface, allowing for real-time detection of binding events.[6]
-
Protocol for SPR Screening:
-
Immobilize the target protein onto a sensor chip (e.g., via amine coupling).
-
Prepare solutions of this compound and other fragments in a running buffer at concentrations ranging from 10 µM to 1 mM.
-
Inject the fragment solutions over the sensor chip surface at a constant flow rate.
-
Monitor the change in the refractive index, which is proportional to the amount of fragment bound to the protein, measured in Response Units (RU).
-
After each injection, regenerate the sensor surface with a mild buffer to remove the bound fragment.
-
Fit the resulting sensorgrams to a binding model (e.g., steady-state affinity) to determine the dissociation constant (Kd).
-
X-Ray Crystallography
This method provides high-resolution structural information of the fragment-protein complex, which is invaluable for structure-based design.[7]
-
Protocol for Crystal Soaking:
-
Grow high-quality crystals of the target protein.
-
Prepare a "soaking solution" containing this compound at a concentration of 1-10 mM dissolved in a cryoprotectant-compatible buffer.
-
Transfer a protein crystal into a drop of the soaking solution and incubate for a period ranging from minutes to hours.
-
Flash-cool the crystal in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the structure. A positive hit is confirmed by the presence of clear electron density corresponding to the bound fragment in the protein's binding site.
-
Hit-to-Lead Optimization Strategies
Once a fragment like this compound is identified as a hit, the next step is to increase its affinity and selectivity to develop a potent lead compound. This is typically achieved through structure-guided strategies.[8]
-
Fragment Growing: This involves adding chemical functionality to the fragment core to engage with adjacent pockets of the protein binding site. For this compound, the primary amine is an excellent handle for modification via amide coupling or reductive amination to explore nearby interactions.
-
Fragment Linking: If a second, distinct fragment is found to bind in a nearby pocket, the two can be connected with a chemical linker to create a single, high-affinity molecule.
-
Fragment Merging: This strategy is used when multiple fragments are found to bind in an overlapping fashion. A new molecule is designed that incorporates the key binding features of each of the original hits.
Case Study: Elaboration of the Picolinonitrile Scaffold
While public data on a full FBDD campaign starting with this compound is limited, the utility of the picolinonitrile scaffold is demonstrated by the discovery of potent inhibitors for various targets. For instance, a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives were developed as highly potent and selective Checkpoint Kinase 1 (CHK1) inhibitors.[9] Although discovered through virtual screening, this work highlights how the picolinonitrile core can be elaborated into a clinical candidate.
| Compound | Target | IC₅₀ (nM) | Selectivity vs. CHK2 | Cell Line Potency (Z-138, IC₅₀) |
| (R)-17 | CHK1 | 0.4 | >4300-fold | 0.013 µM |
(Data from Tong et al., Eur J Med Chem, 2019)[9]
This example illustrates a successful optimization of the picolinonitrile scaffold, resulting in a compound with nanomolar potency and excellent selectivity, demonstrating the therapeutic potential that can be unlocked from this fragment core.[9]
Conclusion
This compound represents a high-value fragment for drug discovery. Its favorable physicochemical properties, synthetic tractability, and versatile chemical handles make it an excellent starting point for FBDD campaigns against a wide range of biological targets. By employing sensitive biophysical screening techniques and structure-guided optimization strategies, this simple yet powerful scaffold can be elaborated into novel, potent, and selective lead compounds, ultimately accelerating the path to new therapeutics.
References
- 1. This compound | CAS#:181130-14-3 | Chemsrc [chemsrc.com]
- 2. lookchem.com [lookchem.com]
- 3. Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. drughunter.com [drughunter.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lifechemicals.com [lifechemicals.com]
- 8. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 9. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-(Aminomethyl)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 5-(Aminomethyl)picolinonitrile, a valuable bifunctional building block in medicinal chemistry and drug discovery. The synthetic strategy involves a two-step process commencing with the radical bromination of 5-methylpicolinonitrile to yield the key intermediate, 5-(bromomethyl)picolinonitrile. Subsequently, two reliable methods for the conversion of this intermediate to the target primary amine are presented: the Gabriel synthesis and the Delépine reaction. These methods are advantageous for producing the primary amine in high purity, avoiding the over-alkylation often observed with direct amination. This application note includes detailed procedural steps, reagent specifications, and data presentation to facilitate reproducible synthesis in a laboratory setting.
Overall Synthetic Scheme
The synthesis of this compound is proposed via a two-step sequence starting from 5-methylpicolinonitrile.
Caption: Overall two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 5-(Bromomethyl)picolinonitrile
This protocol is adapted from the Wohl-Ziegler bromination of similar pyridine derivatives.[1][2] This reaction selectively brominates the methyl group at the benzylic-like position.
Materials:
-
5-Methylpicolinonitrile
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate and Hexane (for chromatography)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-methylpicolinonitrile (1.0 eq), N-bromosuccinimide (1.05 eq), and a catalytic amount of AIBN or BPO (0.02-0.05 eq).
-
Solvent Addition: Add anhydrous carbon tetrachloride to the flask to achieve a suitable concentration (e.g., 0.2-0.5 M).
-
Reaction: Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and maintain for 4-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up:
-
Cool the reaction mixture to room temperature. A precipitate of succinimide will form.
-
Filter the mixture to remove the succinimide.
-
Wash the filtrate with saturated aqueous NaHCO₃ solution to quench any remaining bromine or acidic byproducts, followed by a wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude 5-(bromomethyl)picolinonitrile by flash column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Quantitative Data (Step 1):
| Parameter | Value |
|---|---|
| Reactant Ratio | 1:1.05 (5-Methylpicolinonitrile:NBS) |
| Initiator | AIBN (catalytic) |
| Solvent | Carbon Tetrachloride |
| Temperature | Reflux (~77°C) |
| Reaction Time | 4-8 hours |
| Typical Yield | 70-85% |
Step 2: Synthesis of this compound
Two effective methods for the conversion of 5-(bromomethyl)picolinonitrile to the target primary amine are provided below.
The Gabriel synthesis is a robust method for preparing primary amines from alkyl halides, utilizing a phthalimide anion as an ammonia surrogate to prevent over-alkylation.[3][4][5][6][7]
Materials:
-
5-(Bromomethyl)picolinonitrile
-
Potassium phthalimide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Hydrazine hydrate (NH₂NH₂)
-
Methanol or Ethanol
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
N-Alkylation of Phthalimide:
-
In a round-bottom flask, dissolve 5-(bromomethyl)picolinonitrile (1.0 eq) and potassium phthalimide (1.1 eq) in anhydrous DMF.
-
Heat the mixture to 60-80°C and stir for 2-4 hours. Monitor the reaction by TLC until the starting bromide is consumed.
-
Cool the reaction mixture and pour it into cold water to precipitate the N-alkylated phthalimide intermediate.
-
Filter the solid, wash with water, and dry.
-
-
Hydrazinolysis (Ing-Manske Procedure): [3][4]
-
Suspend the dried N-alkylated phthalimide in methanol or ethanol.
-
Add hydrazine hydrate (1.5-2.0 eq) to the suspension.
-
Heat the mixture to reflux for 2-4 hours. A precipitate of phthalhydrazide will form.
-
Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure.
-
-
Work-up and Purification:
-
Dissolve the residue in diethyl ether and wash with water.
-
To purify, the amine can be extracted into an acidic aqueous solution (e.g., 1M HCl), washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified with NaOH to liberate the free amine, which is then extracted with an organic solvent (e.g., DCM or EtOAc).
-
Dry the organic extracts, concentrate, and if necessary, purify by column chromatography.
-
Quantitative Data (Step 2, Method A):
| Parameter | Value |
|---|---|
| Reagents | Potassium phthalimide, Hydrazine hydrate |
| Solvents | DMF, Methanol/Ethanol |
| Temperature | 60-80°C (Alkylation), Reflux (Hydrazinolysis) |
| Reaction Time | 4-8 hours (total) |
| Typical Yield | 75-90% |
The Delépine reaction provides an alternative route to primary amines from reactive alkyl halides using hexamethylenetetramine (urotropine).[8][9][10][11][12]
Materials:
-
5-(Bromomethyl)picolinonitrile
-
Hexamethylenetetramine (HMTA)
-
Chloroform or Dichloromethane
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium hydroxide (NaOH)
Procedure:
-
Formation of the Quaternary Ammonium Salt:
-
Dissolve 5-(bromomethyl)picolinonitrile (1.0 eq) and hexamethylenetetramine (1.1 eq) in chloroform or dichloromethane.
-
Stir the mixture at room temperature or with gentle heating (e.g., reflux) for 2-6 hours. The quaternary ammonium salt will precipitate from the solution.
-
Filter the precipitate, wash with the solvent (chloroform or DCM), and dry.
-
-
Acid Hydrolysis:
-
Suspend the dried quaternary ammonium salt in a mixture of ethanol and concentrated hydrochloric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux for 4-8 hours.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the ethanol.
-
-
Work-up and Purification:
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., diethyl ether) to remove non-basic byproducts.
-
Basify the aqueous layer with a concentrated NaOH solution until pH > 12, keeping the solution cool.
-
Extract the liberated primary amine with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield this compound.
-
Quantitative Data (Step 2, Method B):
| Parameter | Value |
|---|---|
| Reagents | Hexamethylenetetramine, conc. HCl |
| Solvents | Chloroform/DCM, Ethanol |
| Temperature | RT to Reflux |
| Reaction Time | 6-14 hours (total) |
| Typical Yield | 60-80% |
Visualizations of Experimental Workflows
Caption: Experimental workflow for the Gabriel Synthesis of this compound.
Caption: Experimental workflow for the Delépine Reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. prepchem.com [prepchem.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Delépine Reaction [drugfuture.com]
- 9. Delépine reaction - Wikipedia [en.wikipedia.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Delepine reaction [organic-chemistry.org]
- 12. Delépine reaction | 9 Publications | 78 Citations | Top Authors | Related Topics [scispace.com]
High-Yield Synthesis of 5-(Aminomethyl)picolinonitrile: An Essential Intermediate for Pharmaceutical Research
Introduction
5-(Aminomethyl)picolinonitrile is a key building block in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds. Its bifunctional nature, featuring both a primary amine and a nitrile group on a pyridine scaffold, makes it a versatile intermediate for the development of novel therapeutics. This application note provides a detailed protocol for the high-yield synthesis of this compound, tailored for researchers, scientists, and professionals in the field of drug development. The described method is based on a robust and scalable two-step process starting from 5-methylpicolinonitrile.
Synthesis Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the bromination of 5-methylpicolinonitrile to form the intermediate, 5-(bromomethyl)picolinonitrile. This is followed by a nucleophilic substitution reaction where the bromide is displaced by an amino group to yield the final product.
Experimental Protocols
Step 1: Synthesis of 5-(Bromomethyl)picolinonitrile
This procedure outlines the bromination of 5-methylpicolinonitrile using N-bromosuccinimide (NBS) as the brominating agent and benzoyl peroxide (BPO) as a radical initiator.
Materials:
-
5-Methylpicolinonitrile
-
N-Bromosuccinimide (NBS)
-
Benzoyl Peroxide (BPO)
-
Chlorobenzene
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
A solution of 5-methylpicolinonitrile (1.0 eq) in chlorobenzene is prepared in a reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
N-Bromosuccinimide (1.1 eq) and benzoyl peroxide (0.1 eq) are added to the solution.
-
The reaction mixture is heated to 80°C and stirred for 4 hours.
-
After cooling to room temperature, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by silica gel column chromatography, eluting with a hexane-ethyl acetate gradient to afford 5-(bromomethyl)picolinonitrile as a white solid.
Step 2: Synthesis of this compound
This protocol describes the conversion of 5-(bromomethyl)picolinonitrile to the final product using ammonia.
Materials:
-
5-(Bromomethyl)picolinonitrile
-
7 N Ammonia in Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate
Procedure:
-
5-(Bromomethyl)picolinonitrile (1.0 eq) is dissolved in dichloromethane.
-
A solution of 7 N ammonia in methanol (10 eq) is added to the reaction mixture.
-
The mixture is stirred at room temperature for 16 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and brine.
-
The aqueous layer is extracted three times with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Data Presentation
| Step | Starting Material | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Methylpicolinonitrile | 5-(Bromomethyl)picolinonitrile | NBS, BPO | Chlorobenzene | 80 | 4 | 75 |
| 2 | 5-(Bromomethyl)picolinonitrile | This compound | 7 N NH3 in MeOH | Dichloromethane | RT | 16 | 90 |
Visualizing the Workflow
The following diagram illustrates the logical flow of the synthesis process.
Caption: Synthetic pathway for this compound.
This detailed protocol and the accompanying data provide a clear and reproducible method for the high-yield synthesis of this compound, a critical intermediate for the advancement of pharmaceutical research and development. The straightforward two-step process, coupled with high yields, makes this a valuable procedure for medicinal chemists and process development scientists.
Application of 5-(Aminomethyl)picolinonitrile Derivatives in Medicinal Chemistry: A Focus on CHK1 Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 5-(aminomethyl)picolinonitrile scaffold has emerged as a valuable pharmacophore in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors. Derivatives of this core structure have shown significant promise as therapeutic agents, most notably as inhibitors of Checkpoint Kinase 1 (CHK1), a critical regulator of the DNA damage response (DDR) and cell cycle progression.[1] Dysregulation of the DDR is a hallmark of many cancers, making CHK1 an attractive target for anticancer drug discovery. This document provides detailed application notes on the utility of this compound derivatives as CHK1 inhibitors, comprehensive experimental protocols for their evaluation, and visualizations of the relevant biological pathways and experimental workflows.
Application Notes
The Role of this compound as a Scaffold
The this compound core serves as a versatile template for the synthesis of kinase inhibitors. The picolinonitrile moiety often engages in key hydrogen bonding interactions within the ATP-binding pocket of kinases, while the aminomethyl group provides a crucial attachment point for various heterocyclic systems that can be modified to enhance potency and selectivity. In the context of CHK1 inhibition, the scaffold has been elaborated into a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives that exhibit nanomolar to sub-nanomolar inhibitory activity.[1]
Mechanism of Action: CHK1 Inhibition
Checkpoint Kinase 1 (CHK1) is a serine/threonine kinase that plays a pivotal role in the ATR-CHK1 signaling pathway, which is activated in response to single-strand DNA breaks and replication stress.[2] Upon activation by ATR, CHK1 phosphorylates and inactivates Cdc25 phosphatases, leading to the inhibition of cyclin-dependent kinases (CDKs) and subsequent cell cycle arrest, primarily at the G2/M phase.[3] This pause allows time for DNA repair. Many cancer cells have a defective G1 checkpoint and are therefore highly dependent on the S and G2/M checkpoints for survival. Inhibition of CHK1 abrogates this crucial checkpoint, forcing cancer cells with damaged DNA to enter mitosis prematurely, which results in mitotic catastrophe and apoptosis.[3]
Therapeutic Potential in Hematologic Malignancies
Derivatives of this compound have demonstrated significant potential in the treatment of hematologic malignancies.[1][4] For instance, the compound (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, hereafter referred to as Compound 17, has shown potent single-agent activity against mantle cell lymphoma (MCL) cell lines, such as Z-138.[1][5] This suggests that tumors with high levels of replication stress or specific genetic backgrounds may be particularly vulnerable to CHK1 inhibition.[6]
Quantitative Data
The following table summarizes the in vitro activity of selected 5-(pyrimidin-2-ylamino)picolinonitrile derivatives as CHK1 inhibitors.
| Compound ID | Structure | CHK1 IC50 (nM) | CHK2 IC50 (nM) | Z-138 Cell IC50 (µM) | hERG IC50 (µM) | Reference |
| Lead (MCL1020) | (Structure not fully disclosed) | Modest Activity | - | - | - | [1] |
| Compound 17 | (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile | 0.4 | >17200 | 0.013 | >40 | [1][5] |
| CCT244747 | 3-((R)-1-(dimethylamino)propan-2-yloxy)-5-((5-fluoro-4-(methylamino)pyridin-2-yl)amino)pyrazine-2-carbonitrile | <2.5 | 1100 | - | - | [7] |
| V158411 | (Structure not fully disclosed) | 3.5 | 2.5 | - | - | [8] |
| PF-00477736 | (Structure not fully disclosed) | - | - | - | - | [6] |
Signaling Pathway and Experimental Workflow Diagrams
CHK1 Signaling Pathway in DNA Damage Response
Caption: Simplified CHK1 signaling pathway in response to DNA damage and its inhibition.
General Workflow for Evaluating CHK1 Inhibitors
References
- 1. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Downregulation of c-Myc expression confers sensitivity to CHK1 inhibitors in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. The cancer therapeutic potential of Chk1 inhibitors: how mechanistic studies impact on clinical trial design. | Semantic Scholar [semanticscholar.org]
- 7. Discovery of 3-Alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as Selective, Orally Bioavailable CHK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of the checkpoint kinase Chk1 induces DNA damage and cell death in human Leukemia and Lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Method for Purity Analysis of 5-(Aminomethyl)picolinonitrile
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-(Aminomethyl)picolinonitrile is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final active pharmaceutical ingredient (API). This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of this compound. The described reversed-phase HPLC method is designed to be accurate, reproducible, and suitable for quality control environments.
Due to the polar nature of this compound, arising from its aminomethyl group and the pyridine ring, chromatographic conditions must be carefully optimized to achieve adequate retention and symmetrical peak shape on a standard C18 column.[1][2][3][4] This is accomplished by using an aqueous mobile phase with an acidic modifier, which helps to control the ionization of the basic amine and minimize undesirable interactions with the stationary phase.
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended.
-
Chemicals and Reagents:
-
This compound reference standard of known purity.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade or Milli-Q).
-
Formic acid (reagent grade, ~99%).
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.[5]
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
2. Chromatographic Conditions
The following chromatographic conditions have been optimized for the purity analysis of this compound:
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Run Time | Approximately 15 minutes |
Table 1: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
3. System Suitability
Before sample analysis, perform a system suitability test by injecting the reference standard solution six times. The system is deemed suitable for use if the following criteria are met:
-
Tailing Factor (Asymmetry Factor): Not more than 2.0 for the main peak.
-
Theoretical Plates: Not less than 2000 for the main peak.
-
Relative Standard Deviation (RSD) of Peak Area: Not more than 2.0% for six replicate injections.
4. Data Analysis
The purity of the this compound sample is determined by the area percent method. The percentage purity is calculated as follows:
Data Presentation
The following table summarizes typical data obtained from the HPLC analysis of a this compound sample.
Table 2: Quantitative Data Summary
| Peak Name | Retention Time (min) | Peak Area (mAU*s) | % Area |
| Impurity 1 | 3.45 | 15.2 | 0.08 |
| This compound | 5.82 | 18950.5 | 99.81 |
| Impurity 2 | 7.10 | 21.8 | 0.11 |
| Total | 18987.5 | 100.00 |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the HPLC analysis of this compound.
Caption: Experimental workflow for the HPLC purity analysis of this compound.
References
Application Note: A Robust GC-MS Protocol for the Detection and Quantification of 5-(Aminomethyl)picolinonitrile
Audience: Researchers, scientists, and drug development professionals.
Abstract This application note provides a detailed protocol for the analysis of 5-(Aminomethyl)picolinonitrile by Gas Chromatography-Mass Spectrometry (GC-MS). Due to the presence of a primary amine group, this compound is a polar and low-volatility compound, making its direct analysis by GC-MS challenging.[1] This protocol outlines a silylation derivatization method using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst. This procedure chemically modifies the analyte to increase its volatility and thermal stability, enabling sensitive and reliable quantification.[2] The method is suitable for the detection of this compound in various sample matrices, such as pharmaceutical intermediates and research samples.
Principle of the Method
Gas chromatography is most effective for analytes that are volatile and thermally stable.[3] this compound possesses a primary amine (-NH2) group containing active hydrogens. These hydrogens participate in intermolecular hydrogen bonding, which significantly lowers the compound's volatility and can lead to poor peak shape and thermal degradation in the GC inlet.[1][4]
Derivatization is a technique used to modify the analyte to make it suitable for GC analysis. Silylation is a common and effective derivatization method that replaces active hydrogens with non-polar trimethylsilyl (TMS) groups.[1] In this protocol, BSTFA, in the presence of a TMCS catalyst, reacts with the two active hydrogens of the primary amine group on this compound to form a stable, more volatile di-TMS derivative. This process masks the polar amine group, disrupts hydrogen bonding, and improves the compound's chromatographic properties for GC-MS analysis.[5]
Materials and Reagents
The following table summarizes the necessary materials and reagents for this protocol.
| Item | Description |
| Analyte Standard | This compound (≥98% purity) |
| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS) |
| Solvents | Anhydrous Pyridine, Dichloromethane (DCM), Methanol (HPLC Grade) |
| Apparatus | 2 mL reaction vials with PTFE-lined caps, heating block or water bath, vortex mixer, precision pipettes, GC autosampler vials with inserts |
Experimental Protocols
Prepare a series of working standards for calibration. It is recommended to prepare fresh standards daily.
| Standard Level | Concentration (µg/mL) | Preparation |
| Stock Solution | 1000 | Dissolve 10 mg of this compound in 10 mL of anhydrous pyridine. |
| Working Std 1 | 1 | Dilute 10 µL of Stock Solution to 10 mL with anhydrous pyridine. |
| Working Std 2 | 5 | Dilute 50 µL of Stock Solution to 10 mL with anhydrous pyridine. |
| Working Std 3 | 10 | Dilute 100 µL of Stock Solution to 10 mL with anhydrous pyridine. |
| Working Std 4 | 25 | Dilute 250 µL of Stock Solution to 10 mL with anhydrous pyridine. |
| Working Std 5 | 50 | Dilute 500 µL of Stock Solution to 10 mL with anhydrous pyridine. |
| Working Std 6 | 100 | Dilute 1 mL of Stock Solution to 10 mL with anhydrous pyridine. |
The overall workflow from sample preparation to data analysis is depicted below. Samples containing the analyte should be dissolved in anhydrous pyridine at a concentration within the calibration range. All solvents and samples should be protected from moisture, as water can deactivate the silylation reagent.
-
Aliquot Sample: Transfer 100 µL of the sample solution or a working standard into a 2 mL reaction vial.
-
Add Reagent: Add 100 µL of BSTFA with 1% TMCS to the vial.[6]
-
Seal and Mix: Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing.
-
Heat: Place the vial in a heating block or water bath set to 70°C for 30 minutes to facilitate the reaction.[6]
-
Cool: After heating, remove the vial and allow it to cool to room temperature.
-
Analysis: The sample is now ready for injection. If necessary, transfer the derivatized solution to a GC autosampler vial. Inject 1 µL of the derivatized sample into the GC-MS system.[1]
GC-MS Analysis
The following tables summarize typical instrument parameters for the analysis of the derivatized analyte. Actual values may need optimization based on the specific instrumentation.[7]
| Parameter | Value |
| GC System | Agilent 7890 or equivalent |
| Column | HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film |
| Injection Mode | Splitless, 1 µL |
| Injector Temp | 280°C |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | - Initial Temp: 80°C, hold for 1 min- Ramp: 15°C/min to 280°C- Hold: Hold at 280°C for 5 min |
| Parameter | Value |
| MS System | Agilent 5977 or equivalent single quadrupole MS |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temp | 230°C[8] |
| Quadrupole Temp | 150°C[8] |
| Transfer Line Temp | 280°C |
| Acquisition Mode | Full Scan (m/z 50-400) and/or Selected Ion Monitoring (SIM) |
Data Presentation and Expected Results
The di-TMS derivative of this compound has a molecular weight of 277.5 g/mol . The following table lists the predicted key ions for use in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and specificity.
| Parameter | Expected Value/Ion (m/z) | Description |
| Molecular Ion [M] | 277 | The parent molecular ion of the di-TMS derivative. |
| Quantifier Ion | 262 | [M-15]⁺: Loss of a methyl group (-CH₃), a characteristic fragmentation of TMS derivatives. |
| Qualifier Ion 1 | 175 | Fragmentation ion corresponding to [M - CH₂N(Si(CH₃)₃)]⁺ or similar structural fragment. |
| Qualifier Ion 2 | 73 | [Si(CH₃)₃]⁺: The trimethylsilyl cation, a common fragment in silylated compounds. |
Conclusion
The protocol described provides a reliable and robust method for the derivatization of this compound using BSTFA with a TMCS catalyst. This procedure effectively increases the analyte's volatility and improves its chromatographic behavior, enabling sensitive and accurate quantification by GC-MS.[1] This method is well-suited for quality control and research applications where trace-level detection of this compound is required.
References
- 1. benchchem.com [benchchem.com]
- 2. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. mdpi.com [mdpi.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols: Derivatization of 5-(Aminomethyl)picolinonitrile for Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention. The picolinonitrile scaffold is a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. 5-(Aminomethyl)picolinonitrile, in particular, serves as a versatile starting material, offering a reactive primary amine handle for the introduction of diverse chemical moieties to modulate potency, selectivity, and pharmacokinetic properties.
These application notes provide a detailed overview of common derivatization strategies for this compound and present protocols for the synthesis of representative kinase inhibitors targeting key regulators of the cell cycle and DNA damage response, such as Checkpoint Kinase 1 (CHK1), Pim-1 kinase, and Aurora kinases.
Derivatization Strategies
The primary amino group of this compound is readily derivatized through several common organic reactions. The choice of reaction allows for the systematic exploration of the chemical space around the picolinonitrile core to optimize interactions with the target kinase.
-
Acylation: Reaction with carboxylic acids, acid chlorides, or acid anhydrides to form amides. This is a widely used method to introduce a variety of substituents.
-
Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides, which can act as hydrogen bond acceptors and occupy specific pockets in the kinase active site.
-
Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates, respectively, to introduce urea or thiourea moieties, which are excellent hydrogen bond donors and acceptors.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines, allowing for the introduction of larger and more complex side chains.
-
Nucleophilic Aromatic Substitution (SNAr): The aminomethyl group can act as a nucleophile, displacing leaving groups on electron-deficient aromatic or heteroaromatic rings, a common strategy for linking the picolinonitrile scaffold to other heterocyclic systems prevalent in kinase inhibitors.
Target Kinases and Signaling Pathways
Checkpoint Kinase 1 (CHK1)
CHK1 is a serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[1][2] In response to DNA damage, CHK1 is activated by the ataxia-telangiectasia and Rad3-related (ATR) kinase.[3][4] Activated CHK1 then phosphorylates downstream targets, such as Cdc25 phosphatases, leading to their degradation and subsequent cell cycle arrest, providing time for DNA repair.[1][5] Inhibition of CHK1 in cancer cells, which often have a defective G1 checkpoint, can lead to mitotic catastrophe and apoptosis, making it an attractive target for cancer therapy.[5]
Pim-1 Kinase
Pim-1 is a constitutively active serine/threonine kinase that is a downstream effector of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors.[6][7][8] Pim-1 is a proto-oncogene that promotes cell survival and proliferation by phosphorylating and regulating numerous substrates involved in apoptosis and cell cycle progression.[6][9] Its overexpression is associated with a variety of hematological malignancies and solid tumors.
Aurora Kinases
The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis.[10] Aurora A is involved in centrosome maturation and separation and the formation of the bipolar spindle.[11][12] Aurora B, a component of the chromosomal passenger complex, is essential for proper chromosome condensation, kinetochore-microtubule attachment, and cytokinesis.[11][13] Overexpression of Aurora kinases leads to genomic instability and is a common feature in many cancers.
Experimental Protocols
The following protocols are representative examples for the derivatization of this compound. Researchers should adapt these procedures based on the specific properties of the reagents used.
General Workflow for Derivatization and Screening
Protocol 1: Synthesis of a 5-(Acylaminomethyl)picolinonitrile Derivative
This protocol describes a general procedure for the amide coupling of this compound with a carboxylic acid.
Materials:
-
This compound hydrochloride
-
Carboxylic acid of interest (e.g., 4-chloro-2-fluorobenzoic acid)
-
Coupling agent (e.g., T3P - Propylphosphonic Anhydride)
-
Organic base (e.g., Triethylamine, DIPEA)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) and the carboxylic acid (1.1 eq) in anhydrous DCM, add triethylamine (3.0 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 10 minutes, then add T3P (50% solution in DMF, 1.5 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the desired 5-(acylaminomethyl)picolinonitrile.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 2: Synthesis of a 5-(Ureidomethyl)picolinonitrile Derivative
This protocol outlines the synthesis of a urea derivative from this compound and an isocyanate.
Materials:
-
This compound
-
Aryl or alkyl isocyanate of interest (e.g., 4-chlorophenyl isocyanate)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF) or DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Add the isocyanate (1.05 eq) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 2-6 hours. Monitor the reaction by TLC or LC-MS. A precipitate of the urea product may form during the reaction.
-
If a precipitate forms, collect the solid by filtration, wash with cold THF, and dry under vacuum.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by trituration with a suitable solvent (e.g., diethyl ether) or by column chromatography on silica gel to afford the pure 5-(ureidomethyl)picolinonitrile derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation
The following tables summarize the inhibitory activities of representative kinase inhibitors featuring a picolinonitrile or a closely related nicotinonitrile scaffold. This data is provided for comparative purposes to guide inhibitor design.
Table 1: Inhibitory Activity of Picolinonitrile-Based CHK1 Inhibitors
| Compound ID | Structure | CHK1 IC50 (nM) | CHK2 IC50 (nM) | Selectivity (CHK2/CHK1) | Reference |
| (R)-17 | (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile | 0.4 | >1720 | >4300 | [14][15] |
| MCL1020 | Lead Compound | Modest Activity | - | - | [14] |
Table 2: Inhibitory Activity of Nicotinonitrile-Based Pim Kinase Inhibitors
| Compound ID | PIM-1 IC50 (µM) | PIM-2 IC50 (µM) | PIM-3 IC50 (µM) | Cell Line (HepG2) IC50 (µM) | Reference |
| 8e | ≤ 0.28 | ≤ 0.28 | ≤ 0.28 | 2.65 | [16] |
| 8c | 1.12 | 1.45 | 1.33 | 3.51 | [16] |
| 9a | 2.56 | 3.11 | 2.98 | 6.88 | [16] |
| Staurosporine | 0.25 | 0.21 | 0.24 | 0.01 | [16] |
Table 3: Inhibitory Activity of Pyrimidine-Based Aurora A Kinase Inhibitors
| Compound ID | Aurora A IC50 (nM) | Cell Line (U937) IC50 (nM) | Reference |
| 11j | 7.1 | 12.2 | [17] |
| Alisertib (MLN8237) | 1.2 | - | [18] |
Conclusion
This compound is an exceptionally valuable starting material for the synthesis of novel kinase inhibitors. The straightforward derivatization of its primary amine allows for the rapid generation of compound libraries targeting various kinases. By understanding the key signaling pathways and employing robust synthetic protocols, researchers can effectively utilize this scaffold to develop potent and selective inhibitors for therapeutic applications. The data presented herein highlights the potential of picolinonitrile-based structures to achieve nanomolar potency against critical cancer targets like CHK1, Pim-1, and Aurora kinases.
References
- 1. Checkpoint kinase 1 in DNA damage response and cell cycle regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CHEK1 - Wikipedia [en.wikipedia.org]
- 3. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ATR/CHK1 inhibitors and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]
- 8. PIM1 - Wikipedia [en.wikipedia.org]
- 9. Identification of Quinones as Novel PIM1 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rupress.org [rupress.org]
- 13. Aurora B Is Regulated by the Mitogen-activated Protein Kinase/Extracellular Signal-regulated Kinase (MAPK/ERK) Signaling Pathway and Is a Valuable Potential Target in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 16. Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of aurora kinases inhibitors based on N-trisubstituted pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors | MDPI [mdpi.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing 5-(Aminomethyl)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone of modern drug discovery, enabling the rapid synthesis and purification of large numbers of compounds for screening and lead optimization. The use of diverse building blocks is crucial for creating structurally rich combinatorial libraries. 5-(Aminomethyl)picolinonitrile is a versatile building block possessing a primary amine for attachment to a solid support and a picolinonitrile scaffold that can be further functionalized, making it an attractive starting point for the generation of novel small molecule libraries.
Core Concepts of the Proposed Workflow
The proposed synthetic strategy involves three main stages:
-
Immobilization: Covalent attachment of this compound to a suitable solid support, such as a Merrifield resin, via its primary amine.
-
Diversification: On-resin chemical transformations to introduce molecular diversity. This can include reactions at the pyridine ring or the nitrile group.
-
Cleavage: Release of the final compounds from the solid support for subsequent purification and biological evaluation.
Experimental Protocols
Protocol 1: Immobilization of this compound on Merrifield Resin
This protocol describes the attachment of the primary amine of this compound to a chloromethylated polystyrene resin (Merrifield resin).
Materials:
-
Merrifield resin (100-200 mesh, 1% DVB, ~1.0 mmol/g loading)
-
This compound
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel with a frit
Procedure:
-
Resin Swelling:
-
Place the Merrifield resin (1.0 g, ~1.0 mmol) in a solid-phase synthesis vessel.
-
Add DMF (10 mL) and gently agitate for 1 hour to swell the resin.
-
Drain the DMF.
-
-
Loading of this compound:
-
Dissolve this compound (3.0 mmol, 3 eq.) and DIPEA (3.0 mmol, 3 eq.) in DMF (10 mL).
-
Add the solution to the swollen resin.
-
Agitate the mixture at 50°C for 18-24 hours.
-
-
Washing:
-
Drain the reaction mixture.
-
Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
-
Drying:
-
Dry the resin under high vacuum to a constant weight.
-
Loading Determination (Optional): The loading of the resin can be estimated by the weight gain of the resin or determined more accurately using methods like the picric acid test for free amine sites.
Protocol 2: On-Resin Diversification (Example: N-Acylation)
This protocol provides an example of a diversification step where a library of amides is generated by acylating the secondary amine formed after immobilization.
Materials:
-
Resin-bound this compound (from Protocol 1)
-
A library of carboxylic acids (R-COOH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
DMF
-
DCM
Procedure (per reaction well in a multi-well synthesis block):
-
Resin Dispensing:
-
Dispense the resin-bound this compound (~0.1 mmol) into each reaction well.
-
-
Activation of Carboxylic Acid:
-
In a separate vial, dissolve the carboxylic acid (0.3 mmol, 3 eq.), DIC (0.3 mmol, 3 eq.), and HOBt (0.3 mmol, 3 eq.) in DMF (2 mL).
-
Allow the mixture to pre-activate for 10 minutes.
-
-
Coupling Reaction:
-
Add the activated carboxylic acid solution to the resin in the corresponding well.
-
Agitate the reaction block at room temperature for 4-6 hours.
-
-
Washing:
-
Drain the reaction solutions.
-
Wash the resin in all wells sequentially with DMF (3 x 2 mL), DCM (3 x 2 mL), and MeOH (3 x 2 mL).
-
Protocol 3: Cleavage from the Resin
This protocol describes the release of the final compounds from the Merrifield resin using trifluoroacetic acid (TFA).
Materials:
-
Acylated resin from Protocol 2
-
Trifluoroacetic acid (TFA)
-
DCM
-
Triisopropylsilane (TIS) (as a scavenger)
-
Collection vials
Procedure:
-
Preparation of Cleavage Cocktail:
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. (Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.)
-
-
Cleavage:
-
Add the cleavage cocktail (2 mL) to each well containing the dried resin.
-
Agitate the reaction block at room temperature for 2-3 hours.
-
-
Collection:
-
Filter the cleavage solution from each well into separate, labeled collection vials.
-
-
Evaporation:
-
Concentrate the TFA solution in each vial under a stream of nitrogen or using a centrifugal evaporator to yield the crude product.
-
Data Presentation
The following tables represent hypothetical data for a small library synthesized using the above protocols.
Table 1: Reagents for Library Synthesis
| Building Block | Structure | Molecular Weight ( g/mol ) |
| Scaffold | ||
| This compound | 133.15 | |
| Acylating Agents (R-COOH) | ||
| Acetic Acid | 60.05 | |
| Benzoic Acid | 122.12 | |
| 4-Chlorobenzoic Acid | 156.57 |
Table 2: Characterization of Synthesized Library
| Compound ID | R-Group | Expected Mass (M+H)+ | Observed Mass (M+H)+ | Purity (LC-MS, %) |
| LIB-001 | Acetyl | 218.09 | 218.1 | >95 |
| LIB-002 | Benzoyl | 280.11 | 280.1 | >95 |
| LIB-003 | 4-Chlorobenzoyl | 314.07 | 314.1 | >95 |
Visualizations
Caption: Workflow for the solid-phase synthesis of a small molecule library using this compound.
Caption: Key chemical transformations in the proposed solid-phase synthesis.
Application Notes and Protocols for N-alkylation of 5-(Aminomethyl)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental procedures for the selective mono-N-alkylation of 5-(aminomethyl)picolinonitrile, a versatile building block in medicinal chemistry. Due to the presence of a primary aminomethyl group, direct alkylation can be prone to over-alkylation, yielding the tertiary amine as a significant byproduct. To address this, two primary strategies are presented: a classical direct N-alkylation with an alkyl halide and a more controlled reductive amination protocol. These methods offer pathways to a diverse range of N-substituted picolinonitrile derivatives for applications in drug discovery and development.
Core Concepts and Strategies
The primary challenge in the N-alkylation of this compound is achieving selective mono-alkylation. The nucleophilicity of the nitrogen atom increases after the first alkylation, making the resulting secondary amine more reactive towards the alkylating agent than the starting primary amine.
Direct N-Alkylation: This method involves the reaction of the primary amine with an alkyl halide in the presence of a base. To favor mono-alkylation, the stoichiometry of the amine to the alkylating agent is crucial, with the amine typically used in excess.
Reductive Amination: This is often the preferred method for selective mono-N-alkylation. The reaction proceeds in two steps in a single pot: first, the formation of an imine intermediate by reacting the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine using a mild reducing agent. This method avoids the direct use of alkyl halides and offers greater control over the reaction.
Data Presentation
The following table summarizes typical quantitative data for the two primary methods of N-alkylation of this compound. The data is compiled from analogous reactions found in the literature for structurally similar aminomethylpyridines and benzylamines.
| Parameter | Protocol 1: Direct N-Alkylation | Protocol 2: Reductive Amination |
| Starting Material | This compound | This compound |
| Alkylating/Carbonyl Source | Alkyl Halide (e.g., Benzyl Bromide) | Aldehyde or Ketone (e.g., Benzaldehyde) |
| Molar Ratio (Amine:Source) | 1.5 : 1 to 2 : 1 | 1 : 1.1 to 1 : 1.2 |
| Base/Reducing Agent | K₂CO₃ or Cs₂CO₃ | Sodium Cyanoborohydride (NaBH₃CN) or α-Picoline-Borane |
| Molar Ratio (Base/Reducer) | 2 - 3 equivalents | 1.5 - 2 equivalents |
| Solvent | N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) | Methanol (MeOH) or Dichloromethane (DCM) |
| Temperature | Room Temperature to 60 °C | Room Temperature |
| Reaction Time | 12 - 24 hours | 4 - 12 hours |
| Typical Yield | 40 - 70% (for mono-alkylated product) | 70 - 95% |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes the direct N-alkylation of this compound using an alkyl halide and a carbonate base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Temperature-controlled heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or MeCN.
-
Add potassium carbonate (2.0-3.0 eq) or cesium carbonate (2.0-3.0 eq) to the solution.
-
Stir the suspension at room temperature for 15-20 minutes.
-
Slowly add the alkyl halide (0.5-0.7 eq) to the reaction mixture.
-
Stir the reaction at room temperature or heat to 40-60 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired N-alkylated product.
Protocol 2: Reductive Amination
This protocol provides a method for the selective mono-N-alkylation of this compound via reductive amination with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium cyanoborohydride (NaBH₃CN) or α-picoline-borane
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH paper or pH meter
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the aldehyde or ketone (1.1-1.2 eq) in methanol or dichloromethane.
-
Stir the solution at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium cyanoborohydride (1.5-2.0 eq) or α-picoline-borane (1.5-2.0 eq) portion-wise to the reaction mixture.
-
If using methanol as the solvent, adjust the pH of the reaction mixture to 6-7 by the dropwise addition of glacial acetic acid.
-
Continue to stir the reaction at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, quench by the slow addition of water.
-
Concentrate the reaction mixture under reduced pressure to remove the bulk of the organic solvent.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Mandatory Visualization
Caption: Workflow for Direct N-Alkylation.
Caption: Workflow for Reductive Amination.
Application Notes and Protocols for the Analytical Characterization of Picolinonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Objective: To provide a comprehensive guide to the key analytical techniques for the structural elucidation and purity assessment of picolinonitrile derivatives. This document outlines detailed experimental protocols, data interpretation, and visual workflows for spectroscopic and chromatographic methods.
Introduction
Picolinonitrile, a pyridine derivative with a nitrile functional group, and its analogues are important intermediates and scaffolds in medicinal chemistry and materials science. Thorough characterization of these compounds is essential to confirm their identity, purity, and structural integrity. This document details the application of several instrumental methods for the comprehensive analysis of picolinonitrile derivatives.
Spectroscopic Techniques
Spectroscopic methods are fundamental for elucidating the molecular structure of picolinonitrile derivatives by examining the interaction of molecules with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are crucial for characterizing picolinonitrile derivatives.
Experimental Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified picolinonitrile derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a 5 mm NMR tube.[1] Ensure the chosen solvent does not have signals that overlap with key analyte resonances.
-
For quantitative NMR (qNMR), a known amount of an internal standard is also added.
-
-
Instrument Parameters:
-
Acquire spectra on a spectrometer with a field strength of 400 MHz or higher for better resolution.
-
For ¹H NMR, typical spectral parameters include a 30-degree pulse angle and a relaxation delay of at least 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is standard. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).[2]
-
-
Data Acquisition and Processing:
-
Shim the magnetic field to obtain optimal resolution.
-
Acquire the Free Induction Decay (FID) and perform a Fourier transform to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Chemical shifts for ¹H NMR should be reported to two decimal places, and for ¹³C NMR to one decimal place.[3]
-
Data Presentation: Expected NMR Spectral Data
The following table summarizes typical chemical shift ranges for key protons and carbons in a substituted picolinonitrile ring system.
| Nucleus | Functional Group | Typical Chemical Shift (ppm) | Multiplicity | Coupling Constants (J) in Hz |
| ¹H | Aromatic Protons | 7.0 - 9.0 | d, t, dd, m | 1-9 |
| ¹H | Substituent Protons | Variable (depends on substituent) | s, d, t, q, m | Variable |
| ¹³C | Nitrile Carbon (-CN) | 115 - 125 | s | - |
| ¹³C | Aromatic Carbons | 120 - 160 | s, d | - |
| ¹³C | Substituent Carbons | Variable | s, q | - |
Note: The exact chemical shifts are highly dependent on the nature and position of substituents on the picolinonitrile ring.
Workflow for NMR Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic infrared absorption frequencies.
Experimental Protocol: FTIR Analysis
-
Sample Preparation: The method of sample preparation depends on the physical state of the picolinonitrile derivative.
-
Solids (KBr Pellet Method):
-
Solids or Liquids (ATR Method):
-
Liquids (Neat):
-
Place a drop of the liquid sample between two salt plates (e.g., KBr or NaCl) to form a thin film.[5]
-
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure KBr pellet/salt plates).
-
Place the prepared sample in the FTIR spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16 to 64 scans to improve the signal-to-noise ratio.[6] The spectrum is usually collected in the range of 4000-400 cm⁻¹.[7]
-
Data Presentation: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Characteristic Absorption (cm⁻¹) | Intensity |
| C≡N (Nitrile) | Stretch | 2240 - 2220 | Medium |
| C=C (Aromatic) | Stretch | 1600 - 1450 | Medium to Weak |
| C-H (Aromatic) | Stretch | 3100 - 3000 | Medium |
| C-H (Alkyl) | Stretch | 3000 - 2850 | Medium |
| C-H (Aromatic) | Bend (out-of-plane) | 900 - 675 | Strong |
These are general ranges and can be influenced by substitution patterns and conjugation.
UV-Visible Spectroscopy
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems, such as aromatic picolinonitrile derivatives.
Experimental Protocol: UV-Visible Analysis
-
Sample Preparation:
-
Prepare a stock solution of the picolinonitrile derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile, or water) at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (typically resulting in an absorbance between 0.2 and 1.0).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill one cuvette with the pure solvent to be used as a blank (reference).
-
Fill a second cuvette with the sample solution.
-
Scan a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.
-
The wavelength of maximum absorbance (λmax) should be recorded.
-
Data Presentation: UV-Visible Absorption Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| Picolinonitrile Derivative A | Ethanol | 275 | 15,000 |
| Picolinonitrile Derivative B | Acetonitrile | 282 | 18,500 |
| Picolinonitrile Derivative C | Methanol | 270 | 13,200 |
Data is hypothetical and for illustrative purposes.
Chromatographic Techniques
Chromatographic techniques are essential for separating picolinonitrile derivatives from impurities, byproducts, or other components of a mixture, allowing for both qualitative identification and quantitative analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile or thermally unstable picolinonitrile derivatives.
Experimental Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent, ideally the mobile phase, to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 or 0.45 µm syringe filter to remove particulate matter.[8]
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is commonly used (e.g., 250 x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water or a phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).[8][9]
-
Elution: Isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) elution can be used.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled (e.g., 30-40 °C).
-
Injection Volume: 5-20 µL.
-
Detection: UV detector set at a wavelength where the analyte has strong absorbance (determined from UV-Vis spectroscopy).
-
Data Presentation: HPLC Purity Analysis
| Compound | Retention Time (min) | Peak Area (%) | Purity (%) |
| Main Compound | 5.8 | 99.5 | 99.5 |
| Impurity 1 | 3.2 | 0.2 | - |
| Impurity 2 | 7.1 | 0.3 | - |
This data is illustrative of a purity analysis by peak area normalization.
Gas Chromatography (GC)
GC is suitable for the analysis of volatile and thermally stable picolinonitrile derivatives. It is often coupled with a mass spectrometer (GC-MS) for definitive identification.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, hexane, or ethyl acetate).
-
If the derivative is not sufficiently volatile, a derivatization step (e.g., silylation) may be necessary to increase its volatility.[10]
-
-
GC-MS Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5ms or HP-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate compounds with different boiling points (e.g., start at 50 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min).
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 500.
-
-
Workflow for Chromatographic Analysis
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. When coupled with a chromatographic method (LC-MS or GC-MS), it provides definitive identification of the main compound and any impurities.
Experimental Protocol: LC-MS (Electrospray Ionization)
-
Sample Preparation and LC: As described in the HPLC section. The eluent from the HPLC is directed into the mass spectrometer.
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), typically in positive ion mode ([M+H]⁺) for pyridine-containing compounds.[8]
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) on a TOF or Orbitrap can provide accurate mass measurements for elemental composition determination.
-
Data Acquisition: Full scan mode to detect all ions within a mass range. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity and selectivity.
-
Data Interpretation: Fragmentation Patterns
In EI-MS (from GC-MS), picolinonitrile derivatives will fragment in a characteristic manner. The molecular ion peak (M⁺) is usually observed. Common fragmentation pathways include the loss of the nitrile group (M-26), loss of HCN (M-27), and fragmentation of the pyridine ring. The fragmentation pattern provides a "fingerprint" that can be used to confirm the structure.
X-ray Crystallography
For crystalline picolinonitrile derivatives, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including bond lengths, bond angles, and stereochemistry.[11][12]
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals are required. This is often the most challenging step and may involve slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable, defect-free crystal (typically 0.1-0.3 mm in size) is selected and mounted on a goniometer head.[12]
-
Data Collection:
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
The positions of the atoms are determined (structure solution) and then refined to best fit the experimental data.
-
Relationship between Analytical Techniques
References
- 1. benchchem.com [benchchem.com]
- 2. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. drawellanalytical.com [drawellanalytical.com]
- 5. eng.uc.edu [eng.uc.edu]
- 6. labindia-analytical.com [labindia-analytical.com]
- 7. Validation of Simultaneous Volumetric and HPLC Methods for the Determination of Pridinol Mesylate in Raw Material - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ptfarm.pl [ptfarm.pl]
- 10. benchchem.com [benchchem.com]
- 11. creative-biostructure.com [creative-biostructure.com]
- 12. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 13. Single-Crystal Diffraction – MIT Department of Chemistry [chemistry.mit.edu]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-(Aminomethyl)picolinonitrile
Welcome to the technical support center for the synthesis of 5-(Aminomethyl)picolinonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important chemical intermediate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may be encountered during the synthesis of this compound through common synthetic routes.
Route 1: Gabriel Synthesis from 5-(Bromomethyl)picolinonitrile
This two-step route involves the initial bromination of a methylpyridine precursor followed by a Gabriel amine synthesis.
Workflow for Gabriel Synthesis
Caption: Workflow for Gabriel Synthesis of this compound.
Question 1: My yield for the bromination of 5-methyl-2-cyanopyridine to 5-(bromomethyl)picolinonitrile is low. What are the common causes and solutions?
Answer: Low yields in the radical bromination of 5-methyl-2-cyanopyridine are often due to suboptimal reaction conditions or the formation of side products. Here are some troubleshooting steps:
-
Incomplete Reaction:
-
Solution: Ensure an adequate amount of the radical initiator (e.g., AIBN or benzoyl peroxide) is used. The reaction often requires heating to reflux to initiate and sustain the radical chain reaction. Monitor the reaction progress by TLC or GC-MS to ensure it goes to completion.
-
-
Side Product Formation:
-
Dibromination: Over-bromination to form 5-(dibromomethyl)picolinonitrile can occur.
-
Solution: Use a controlled stoichiometry of N-Bromosuccinimide (NBS), typically 1.0 to 1.1 equivalents. Adding the NBS portion-wise can also help to minimize this side product.
-
-
Ring Bromination: Although less common for benzylic bromination, ring bromination can be a competing pathway.
-
Solution: Perform the reaction in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile. Acetonitrile can sometimes favor nuclear bromination, so careful solvent selection is key. Using a radical initiator and light can favor the desired benzylic bromination.
-
-
-
Decomposition of Product: The brominated product can be lachrymatory and may decompose upon prolonged heating.
-
Solution: Minimize the reaction time once the starting material is consumed. Work up the reaction mixture promptly upon completion.
-
Data on Bromination Conditions:
| Starting Material | Brominating Agent (Equiv.) | Initiator (Equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-methyl-3,3'-bipyridine | NBS (1.1) | AIBN (0.1) | Acetonitrile | Reflux (~82) | 2-4 | High | [1] |
| 2,2,4-trimethyl-1,2-dihydroquinolines | NBS (1.0) | Bz₂O₂ | CCl₄ | Not specified | Not specified | Good | [2] |
Question 2: I am having trouble with the Gabriel amination step. What are the key parameters to optimize?
Answer: The Gabriel synthesis is a robust method for preparing primary amines, but several factors can influence its success.[3][4][5][6][7][8][9][10][11][12][13]
-
SN2 Reaction Efficiency: The formation of the N-substituted phthalimide is an SN2 reaction.
-
Solution: Use a polar aprotic solvent like DMF or DMSO to accelerate the reaction.[8] Ensure your 5-(bromomethyl)picolinonitrile is pure, as impurities can interfere. The reaction may require heating, but excessive temperatures can lead to decomposition.
-
-
Cleavage of the Phthalimide Group: The final step to liberate the amine is crucial.
-
Hydrazinolysis (Ing-Manske procedure): This is the most common method.[5][8]
-
Problem: Incomplete cleavage.
-
Solution: Use a sufficient excess of hydrazine hydrate (typically 1.2-1.5 equivalents or more) and ensure the reaction goes to completion by monitoring with TLC. Refluxing in an alcohol like ethanol is standard.
-
Problem: Difficulty in removing the phthalhydrazide byproduct.
-
Solution: Phthalhydrazide is often insoluble and can be removed by filtration. Acidifying the reaction mixture with HCl after cleavage can help to fully precipitate the byproduct.[14]
-
-
Acidic or Basic Hydrolysis: These methods can also be used but often require harsh conditions and may not be suitable for sensitive substrates.[4][6]
-
Data on Phthalimide Cleavage Methods: [14]
| N-Substituent | Reagent | Base Added (equiv.) | Reaction Time (h) to 80% Yield |
| Phenyl | Hydrazine | 0 | 5.3 |
| Phenyl | Hydrazine | 1 (NaOH) | 1.6 |
| 2-Ethylphenyl | Methylamine | 0 | 1.7 |
| 2-Ethylphenyl | Methylamine | 25 (NaOH) | 0.7 |
Route 2: Reductive Amination of 5-Formylpicolinonitrile
This route involves the formation of an imine from 5-formylpicolinonitrile and an ammonia source, followed by in-situ reduction.
Workflow for Reductive Amination
Caption: Workflow for Reductive Amination of 5-Formylpicolinonitrile.
Question 3: My reductive amination reaction is giving a low yield of the desired amine. How can I improve it?
Answer: Low yields in reductive amination can stem from inefficient imine formation, competing reduction of the starting aldehyde, or incomplete reduction of the imine.
-
Inefficient Imine Formation:
-
Solution: Imine formation is an equilibrium process. To drive the reaction forward, you can:
-
Use a dehydrating agent like molecular sieves.
-
Adjust the pH. A slightly acidic pH (around 4-7) is often optimal to catalyze imine formation without fully protonating the amine source.[6]
-
For pyridine aldehydes, which can be less reactive, adding a Lewis acid like Ti(OiPr)₄ may help activate the carbonyl group.[15]
-
-
-
Choice of Reducing Agent:
-
Sodium Borohydride (NaBH₄): This is a strong reducing agent and can reduce the starting aldehyde in addition to the imine.
-
Solution: Add NaBH₄ after confirming imine formation is complete (e.g., by TLC or NMR).[6]
-
-
Sodium Cyanoborohydride (NaBH₃CN): This is a milder reducing agent that is more selective for the imine/iminium ion over the carbonyl group, especially at a slightly acidic pH.[6][16]
-
Catalytic Hydrogenation: Using H₂ gas with a catalyst like Pd/C or Raney Nickel is another effective method. This can be a cleaner alternative to borohydride reagents.
-
-
Incomplete Reaction:
-
Solution: Monitor the reaction closely by TLC or LC-MS to ensure all the imine intermediate has been converted to the product. If the reaction stalls, adding more reducing agent may be necessary.
-
Data on Reductive Amination Conditions:
| Aldehyde/Ketone | Amine | Reducing Agent | Solvent | Additive | Yield (%) | Reference |
| Various | Primary/Secondary | NaBH(OAc)₃ | Not specified | Not specified | Good | [6] |
| Various | Primary/Secondary | NaBH₃CN | Not specified | Acidic pH | Good | [6] |
| Ketones | Ammonium Formate | Cp*Ir complexes | Not specified | None | High | [16] |
Question 4: I am observing significant side products in my reaction. What are they and how can I avoid them?
Answer: Side product formation is a common issue. Identifying the side products is the first step to mitigating them.
-
Over-alkylation (in direct amination): If a primary amine is used as the nitrogen source, it can react further to form secondary and tertiary amines.
-
Solution: The Gabriel synthesis is specifically designed to avoid this issue.[5] In reductive amination, using a large excess of the ammonia source can favor the formation of the primary amine.
-
-
Alcohol Formation: Reduction of the starting aldehyde (5-formylpicolinonitrile) to the corresponding alcohol (5-(hydroxymethyl)picolinonitrile) can occur, especially with strong reducing agents like NaBH₄.
-
Solution: Use a more selective reducing agent like NaBH₃CN at a controlled pH.[6] Alternatively, ensure complete imine formation before adding NaBH₄.
-
Purification of this compound
Question 5: What is the best way to purify the final product?
Answer: The purification method will depend on the nature of the impurities.
-
Extraction: An acid-base extraction can be effective. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to liberate the free amine, which is then extracted into an organic solvent.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent is an excellent way to achieve high purity. Ethanol or isopropanol are often good starting points for polar molecules like aminopyridines.[17]
-
Column Chromatography: Silica gel column chromatography can be used, but the basicity of the pyridine nitrogen can cause tailing. To mitigate this, a small amount of a basic modifier like triethylamine or ammonia can be added to the eluent.
Key Experimental Protocols
Protocol 1: Synthesis of 5-(Bromomethyl)picolinonitrile
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-2-cyanopyridine (1.0 equiv.) in anhydrous acetonitrile.
-
Addition of Reagents: Add N-Bromosuccinimide (NBS, 1.1 equiv.) and a catalytic amount of azobisisobutyronitrile (AIBN, 0.1 equiv.).
-
Reaction: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct. Wash the solid with a small amount of cold acetonitrile.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 5-(bromomethyl)picolinonitrile.
Protocol 2: Gabriel Synthesis of this compound
-
Formation of N-substituted Phthalimide: In a round-bottom flask, suspend potassium phthalimide (1.1 equiv.) in anhydrous DMF. Add a solution of 5-(bromomethyl)picolinonitrile (1.0 equiv.) in DMF. Heat the mixture at 60-80 °C and monitor by TLC until the starting bromide is consumed.
-
Work-up: Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Hydrazinolysis: Dissolve the crude N-substituted phthalimide in ethanol. Add hydrazine hydrate (1.5 equiv.) and reflux the mixture for 2-4 hours.
-
Isolation: Cool the reaction mixture and filter off the precipitated phthalhydrazide. Acidify the filtrate with concentrated HCl and then concentrate under reduced pressure. The hydrochloride salt of the product can be isolated, or the free base can be obtained by basifying the aqueous solution and extracting with an organic solvent.
Protocol 3: Reductive Amination of 5-Formylpicolinonitrile
-
Imine Formation: Dissolve 5-formylpicolinonitrile (1.0 equiv.) and a large excess of an ammonia source (e.g., ammonium acetate, 10 equiv.) in methanol. Add a catalytic amount of acetic acid. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Cool the reaction mixture in an ice bath and add sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) portion-wise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by adding water. Remove the methanol under reduced pressure.
-
Purification: Perform an acid-base extraction as described in the purification section. The final product can be further purified by crystallization or column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Gabriel Synthesis (Chapter 50) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. jk-sci.com [jk-sci.com]
- 12. chemistnotes.com [chemistnotes.com]
- 13. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 14. benchchem.com [benchchem.com]
- 15. reddit.com [reddit.com]
- 16. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: 5-(Aminomethyl)picolinonitrile Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 5-(Aminomethyl)picolinonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis and purification of this compound?
A1: Based on common synthetic routes, potential impurities can include:
-
Starting materials: Unreacted precursors such as 5-(bromomethyl)picolinonitrile or 2-bromo-5-picoline.
-
Side-products: Dimerization or polymerization products, especially under harsh reaction conditions. Over-alkylation of the amino group can also lead to secondary or tertiary amine impurities.
-
Reagents: Residual reagents from the synthesis, such as reducing agents or bases.
-
Degradation products: The aminomethyl group can be susceptible to oxidation or reaction with aldehydes, and the nitrile group can undergo hydrolysis to the corresponding amide or carboxylic acid, particularly in the presence of strong acids or bases.
Q2: My purified this compound is colored. What is the likely cause and how can I remove the color?
A2: Colored impurities often arise from the formation of polymeric or degradation byproducts. These can sometimes be removed by treating a solution of the compound with activated charcoal followed by filtration. Recrystallization is also an effective method for removing colored impurities that are more soluble in the chosen solvent system than the desired product.
Q3: What are the recommended storage conditions for this compound to minimize degradation?
A3: To minimize degradation, this compound should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon). The primary amino group makes it susceptible to oxidation and reaction with atmospheric carbon dioxide.
Troubleshooting Guides
Problem 1: Low yield after recrystallization.
| Potential Cause | Troubleshooting Step |
| Incorrect solvent choice | The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Perform small-scale solubility tests with a variety of solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexane mixtures) to find the optimal one. |
| Using too much solvent | Dissolve the crude product in the minimum amount of boiling solvent to ensure the solution is saturated. Using excess solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. |
| Cooling too quickly | Rapid cooling can lead to the formation of small, impure crystals or precipitation of the product as an oil. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. |
| Incomplete crystallization | If crystallization does not occur, try scratching the inside of the flask with a glass rod at the liquid-air interface to induce crystal formation. Seeding with a small crystal of pure product can also be effective. |
Problem 2: Persistent impurities observed by HPLC after column chromatography.
| Potential Cause | Troubleshooting Step |
| Inappropriate stationary phase | For a basic compound like this compound, normal-phase silica gel is a common choice. However, if impurities are co-eluting, consider using a different stationary phase such as alumina or a bonded-phase silica (e.g., amino-propyl). |
| Incorrect mobile phase | The polarity of the eluent is critical for good separation. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, can improve the separation of compounds with different polarities. For this compound, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is a good starting point. Adding a small amount of a basic modifier like triethylamine can help to reduce tailing of the amine on silica gel. |
| Column overloading | Loading too much crude material onto the column will result in poor separation. As a general rule, the amount of crude material should be 1-5% of the weight of the stationary phase. |
| Co-eluting impurities | If impurities have very similar polarity to the product, a single chromatographic step may not be sufficient. Consider a multi-step purification approach, such as combining column chromatography with a subsequent recrystallization or a different type of chromatography (e.g., ion-exchange). |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: In separate small test tubes, test the solubility of a small amount of crude this compound in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate) at room temperature and upon heating. A suitable solvent will show low solubility at room temperature and high solubility at its boiling point. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be effective.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if necessary): If the solution is colored, allow it to cool slightly and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or activated charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, scratch the inner surface of the flask with a glass rod or add a seed crystal. Once crystals begin to form, place the flask in an ice bath to maximize the yield.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Column Chromatography of this compound
-
Stationary Phase and Eluent Selection: Use thin-layer chromatography (TLC) to determine the optimal mobile phase. A good solvent system will give the desired product an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common starting point is a mixture of ethyl acetate and hexane, or dichloromethane and methanol.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen mobile phase. If a gradient elution is used, gradually increase the polarity of the mobile phase.
-
Fraction Collection: Collect fractions in test tubes or flasks and monitor the separation by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.
Data Presentation
Table 1: Comparison of Purification Methods for Aminopyridine Derivatives (Illustrative Data)
| Purification Method | Purity Achieved (Typical) | Yield (Typical) | Advantages | Disadvantages |
| Recrystallization | >99% | 60-90% | Simple, cost-effective, good for removing small amounts of impurities. | Can have lower yields, not effective for impurities with similar solubility. |
| Column Chromatography | >98% | 50-80% | Effective for separating complex mixtures and impurities with similar properties. | More time-consuming, requires larger volumes of solvent, potential for product loss on the column. |
| Acid-Base Extraction | Variable | 70-95% | Good for separating basic compounds from neutral or acidic impurities. | Requires use of acids and bases, may not be suitable for sensitive compounds. |
Note: The data in this table is illustrative and based on general outcomes for the purification of aminopyridine derivatives. Actual results for this compound may vary depending on the specific impurities and experimental conditions.
Visualizations
Caption: Recrystallization workflow for the purification of this compound.
5-(Aminomethyl)picolinonitrile degradation pathways and byproducts
Welcome to the technical support center for 5-(Aminomethyl)picolinonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation pathways and byproducts of this compound. The information herein is based on established principles of organic chemistry and forced degradation studies, as direct experimental data for this specific molecule is limited in published literature.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its reactive functional groups?
A1: this compound is a pyridine derivative with two key functional groups susceptible to degradation: a nitrile group (-C≡N) and a primary aminomethyl group (-CH₂NH₂). The pyridine ring itself can also undergo certain reactions, such as N-oxidation. Understanding the reactivity of these groups is crucial for predicting potential degradation pathways.
Q2: What are the likely degradation pathways for this compound under forced degradation conditions?
A2: Based on its structure, this compound is susceptible to several degradation pathways:
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Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form a carboxylic acid (5-(aminomethyl)picolinic acid) or an intermediate amide (5-(aminomethyl)picolinamide).[1][2][3][4]
-
Oxidation: The primary aminomethyl group is susceptible to oxidation, which could lead to the formation of an imine, aldehyde, or carboxylic acid at that position. The pyridine nitrogen can also be oxidized to an N-oxide.[5][6][7]
-
Photodegradation: Exposure to UV or fluorescent light may induce degradation, potentially through radical mechanisms, although specific photolytic byproducts are not well-documented for this molecule.[8]
-
Thermal Degradation: High temperatures can lead to decomposition, though the specific byproducts would depend on the experimental conditions.[8]
Q3: What are the expected major byproducts of hydrolytic degradation?
A3: Under acidic or basic conditions, the primary degradation products are expected to be:
-
5-(Aminomethyl)picolinamide: The intermediate product of nitrile hydrolysis.
-
5-(Aminomethyl)picolinic acid: The final product of complete nitrile hydrolysis.[1][2][3]
Q4: What are the potential byproducts of oxidative degradation?
A4: Oxidative stress, typically using agents like hydrogen peroxide, could yield several products:
-
5-(Iminomethyl)picolinonitrile: From the oxidation of the aminomethyl group.
-
5-Formylpicolinonitrile: Further oxidation of the aminomethyl group.
-
5-Carboxypicolinonitrile: Complete oxidation of the aminomethyl group.
-
This compound-N-oxide: Oxidation of the pyridine ring nitrogen.
Q5: How can I detect and identify these degradation byproducts?
A5: The most common and effective analytical techniques for separating and identifying degradation products are high-performance liquid chromatography (HPLC) coupled with a UV detector, and liquid chromatography-mass spectrometry (LC-MS/MS).[9] LC-MS/MS is particularly powerful for structural elucidation of unknown byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Rapid and complete degradation of the parent compound under acidic/basic conditions. | The concentration of the acid/base is too high, or the temperature is excessive. | Reduce the molarity of the acid or base (e.g., from 1M to 0.1M or 0.01M). Perform the initial stages of the experiment at room temperature before cautiously increasing the temperature. |
| Multiple unexpected peaks in the chromatogram after oxidative stress. | The oxidizing agent is too harsh, leading to secondary degradation products. The sample matrix is interfering with the analysis. | Use a lower concentration of the oxidizing agent (e.g., 3% H₂O₂ instead of 30%). Analyze a blank (matrix without the active compound) to identify any interfering peaks. |
| No degradation is observed under any stress conditions. | The compound is highly stable under the tested conditions. The duration of the stress test is too short. The analytical method is not stability-indicating. | Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time). Ensure your HPLC method can resolve the parent peak from potential closely eluting byproducts. This may require method re-development. |
| Poor mass balance in the stability study. | Some degradation products may not be UV-active at the chosen wavelength. Byproducts may be volatile or have poor chromatographic behavior. | Use a diode array detector (DAD) or a mass spectrometer to detect non-chromophoric byproducts. Adjust the mobile phase or column to improve the chromatography of all components. |
Experimental Protocols
General Protocol for Forced Degradation Studies
Forced degradation studies should be performed on a single batch of this compound. A concentration of 1 mg/mL is often recommended, but this may be adjusted based on the solubility and analytical method sensitivity.[10]
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 1M HCl. Store at room temperature and 60°C. Sample at appropriate time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the sample with an equivalent amount of base before analysis.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 1M NaOH. Store at room temperature and 60°C. Sample at appropriate time points. Neutralize the sample with an equivalent amount of acid before analysis.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Store at room temperature. Sample at appropriate time points.
-
Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C or 80°C). Sample at appropriate time points.
-
Photolytic Degradation: Expose the solid compound and the stock solution to a light source according to ICH Q1B guidelines (e.g., exposure to not less than 1.2 million lux hours and 200 watt hours/square meter).[8] A control sample should be protected from light.
-
-
Sample Analysis: Analyze the stressed samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point. The mobile phase composition should be optimized to achieve good separation between the parent compound and all degradation products.
Quantitative Data Summary
Table 1: Summary of Forced Degradation Results
| Stress Condition | Time (hours) | Temperature (°C) | % Degradation | Number of Byproducts | Major Byproduct(s) (Peak Area %) |
| 1M HCl | RT | ||||
| 1M HCl | 60 | ||||
| 1M NaOH | RT | ||||
| 1M NaOH | 60 | ||||
| 30% H₂O₂ | RT | ||||
| Heat (Solid) | 80 | ||||
| Heat (Solution) | 80 | ||||
| Photolytic | RT |
Table 2: Chromatographic Data for Byproducts
| Peak ID | Retention Time (min) | Relative Retention Time | m/z (from LC-MS) | Proposed Structure |
| Parent | 1.00 | This compound | ||
| Byproduct 1 | ||||
| Byproduct 2 | ||||
| ... |
Visualizations
The following diagrams illustrate the proposed degradation pathways and a general experimental workflow for forced degradation studies.
Caption: Proposed degradation pathways for this compound.
Caption: Experimental workflow for forced degradation studies.
References
- 1. US3920670A - Process for hydrolysis of nitriles - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Pharmacokinetics and metabolism of HOE 077. Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unique oxidation reaction of amides with pyridine-N-oxide catalyzed by ruthenium porphyrin: direct oxidative conversion of N-acyl-L-proline to N-acyl-L-glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidative metabolism of 14C-pyridine by human and rat tissue subcellular fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low purity in 5-(Aminomethyl)picolinonitrile samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-(Aminomethyl)picolinonitrile. The information is presented in a question-and-answer format to directly address common challenges, particularly low purity, encountered during synthesis and purification.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the potential sources of impurities in my this compound sample?
Impurities in your sample can originate from several stages of the synthetic and purification process. Common sources include:
-
Starting Materials: Residual starting materials from the synthesis, such as 5-bromomethylpicolinonitrile or the corresponding phthalimide precursor, can be a source of impurities.
-
Incomplete Reactions: If the conversion of a synthetic intermediate to the final product is not complete, the preceding compounds in the reaction sequence will be present as impurities.
-
Side Reactions: The synthesis of aminomethylpyridines can be prone to side reactions. For instance, in syntheses involving the reduction of a nitrile or a nitro group, incomplete reduction can lead to the presence of intermediate species.
-
Degradation: this compound, containing a primary amine, may be susceptible to degradation, especially under harsh pH or temperature conditions. Similar amine-containing compounds can undergo dimerization or oxidation.[1]
-
Solvent Residues: Residual solvents from the reaction or purification steps are a common type of impurity.
Q2: My HPLC analysis shows multiple impurity peaks. How can I identify them?
Identifying unknown impurities requires a combination of analytical techniques:
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is a powerful tool for identifying impurities. The mass-to-charge ratio (m/z) of an impurity peak can provide its molecular weight, offering clues to its structure.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help elucidate the structure of impurities, especially if they can be isolated or are present in significant quantities. Comparing the spectra of your impure sample to a reference standard of pure this compound can help identify impurity signals.
-
Reference Standards: If you suspect specific impurities (e.g., starting materials), running them as reference standards in your HPLC analysis can confirm their presence in your sample.
Q3: I am observing a persistent impurity with a similar polarity to my product. What purification strategy should I use?
When dealing with impurities of similar polarity, standard purification techniques may need optimization.
-
Column Chromatography: This is a highly effective method for separating compounds with close polarities.[3] You may need to screen different solvent systems (eluents) to achieve optimal separation. A shallow gradient of a more polar solvent into a less polar solvent can improve resolution.
-
Recrystallization: This technique can be effective if a suitable solvent system is found where the solubility of your product and the impurity differ significantly with temperature.[4][5][6] It may require trying various solvents or solvent mixtures.
-
Acid-Base Extraction: Since your target compound has a basic amino group, you can use acid-base extraction to separate it from neutral or acidic impurities. Dissolve the sample in an organic solvent and extract with an aqueous acid. The protonated product will move to the aqueous layer. After separating the layers, the aqueous layer can be basified to precipitate the purified product, which can then be extracted back into an organic solvent.
Q4: My sample purity is decreasing over time. What could be the cause and how can I prevent it?
A decrease in purity over time suggests that your compound may be degrading.
-
Potential Cause: The aminomethyl group can be susceptible to oxidation or reaction with atmospheric carbon dioxide. The stability of similar amine-containing compounds has been shown to be pH-dependent.[1][7]
-
Prevention and Storage:
-
Store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).
-
Store at low temperatures (e.g., in a refrigerator or freezer).
-
Avoid exposure to light.
-
Ensure the compound is in a solid, crystalline form, which is generally more stable than an oil or solution.
-
Data Presentation
Table 1: HPLC Purity Analysis Parameters for Picolinonitrile Derivatives
| Parameter | Method 1: High-Throughput UHPLC-MS/MS | Method 2: Standard HPLC-UV |
| Column | C18 reversed-phase (<2 µm particle size) | C18 reversed-phase (3-5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water | Water with a buffer (e.g., phosphate) |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile or Methanol |
| Flow Rate | 0.4-0.6 mL/min | 1.0 mL/min |
| Column Temp. | 40 °C | Ambient or slightly elevated (e.g., 30 °C) |
| Detection | ESI+ Mass Spectrometry | UV-Vis (e.g., 254 nm) |
| Data adapted from a comparative guide for picolinonitrile derivatives.[2] |
Table 2: Common Solvent Systems for Purification
| Purification Method | Solvent System Examples | Comments |
| Column Chromatography | Hexane/Ethyl Acetate, Dichloromethane/Methanol | The ratio is varied to achieve an optimal Rf value (0.3-0.4) for the product on TLC.[3] |
| Recrystallization | Ethanol, Hexane/Acetone, Hexane/Ethyl Acetate, Water | The ideal solvent dissolves the compound when hot but not when cold.[8] |
Experimental Protocols
Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a this compound sample.
Instrumentation:
-
HPLC system with a UV detector or a mass spectrometer.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for MS compatibility)
Procedure:
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL). Filter the solution through a 0.45 µm syringe filter.
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., a gradient from 5% to 95% acetonitrile over 20 minutes). If using a mass spectrometer, add 0.1% formic acid to both the water and acetonitrile.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or as determined by the UV absorbance maximum of the compound).
-
Injection Volume: 10 µL
-
-
Analysis: Inject the prepared sample and analyze the resulting chromatogram. Purity is typically calculated based on the peak area percentage of the main component relative to the total peak area.
Protocol 2: Purification by Column Chromatography
Objective: To purify crude this compound from less polar and more polar impurities.
Materials:
-
Silica gel (for column chromatography)
-
A suitable glass column
-
Eluent (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
Procedure:
-
Eluent Selection: Use TLC to determine the optimal eluent system. Test different ratios of solvents (e.g., 99:1, 98:2, 95:5 dichloromethane:methanol). The ideal eluent should provide good separation between your product and impurities, with an Rf value of ~0.3 for the product.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin elution with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 3: Purification by Recrystallization
Objective: To purify a solid sample of this compound containing minor impurities.
Materials:
-
A suitable recrystallization solvent (e.g., ethanol, isopropanol, or a mixture like ethyl acetate/hexane).
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of your crude product in various solvents. A good solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the purified crystals, preferably in a vacuum oven.
Visualizations
Caption: A workflow diagram for troubleshooting low purity samples.
Caption: A decision tree for selecting an appropriate purification method.
References
- 1. Degradation mechanism and stability of 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. people.chem.umass.edu [people.chem.umass.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 7. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reagents & Solvents [chem.rochester.edu]
Technical Support Center: Purification of 5-(Aminomethyl)picolinonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 5-(Aminomethyl)picolinonitrile. The following information is designed to address common challenges encountered during the removal of impurities from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The impurity profile of this compound largely depends on its synthetic route. Common impurities may include:
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Unreacted Starting Materials: Depending on the synthesis, this could include precursors like 5-(bromomethyl)picolinonitrile or related compounds.
-
Intermediates: Incomplete reactions can lead to the presence of synthetic intermediates. For instance, if the aminomethyl group is introduced by reduction of a nitro or cyano group, partially reduced intermediates might be present.
-
Side-Products: Isomeric byproducts or products from undesired side reactions are common in the synthesis of substituted pyridines.
-
Reagents and Catalysts: Residual reagents or catalysts used during the synthesis can also contaminate the final product.
Q2: What are the recommended storage conditions for this compound to minimize degradation?
To ensure the stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container is advisable to prevent oxidation and moisture-induced degradation.
Q3: My purified this compound shows a new impurity after storage. What could be the cause?
The appearance of a new impurity upon storage could be due to degradation. The aminomethyl group is susceptible to oxidation, and the nitrile group can be sensitive to hydrolysis, especially in the presence of moisture and light. Ensure proper storage conditions as mentioned above to minimize degradation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Issue 1: Low Recovery After Recrystallization
Possible Cause:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
-
Using Excessive Solvent: Using more solvent than necessary will keep more of the product dissolved in the mother liquor upon cooling, thus reducing the yield.
-
Cooling the Solution Too Quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Product is Highly Soluble in the Chosen Solvent: If the product remains significantly soluble even at low temperatures, recovery will be poor.
Troubleshooting Steps:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents to find the optimal one. Common solvents for recrystallizing aminopyridine derivatives include ethanol, isopropanol, ethyl acetate, and mixtures like ethyl acetate/hexanes.
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to completely dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature to encourage the formation of larger, purer crystals before placing it in an ice bath.
-
Two-Solvent System: If a single solvent is not effective, consider a two-solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is poorly soluble) dropwise at an elevated temperature until the solution becomes cloudy. Reheat to clarify and then cool slowly.
Issue 2: Poor Separation During Column Chromatography
Possible Cause:
-
Inappropriate Solvent System (Eluent): An eluent with either too high or too low polarity will result in poor separation.
-
Column Overloading: Applying too much crude material to the column leads to broad, overlapping bands.
-
Co-eluting Impurities: Impurities with similar polarity to the desired product will be difficult to separate.
-
Tailing of the Product Peak: As a basic compound, this compound can interact strongly with the acidic silica gel, causing the peak to tail.
Troubleshooting Steps:
-
Optimize Eluent System with TLC: Use Thin-Layer Chromatography (TLC) to determine the optimal eluent system. Aim for an Rf value of 0.2-0.4 for this compound.
-
Proper Sample Loading: Use an appropriate ratio of crude material to silica gel, typically between 1:20 and 1:100 by weight.
-
Gradient Elution: If impurities have very different polarities, a gradient elution (gradually increasing the polarity of the eluent) can improve separation.
-
Reduce Tailing: To minimize tailing on silica gel, add a small amount of a basic modifier like triethylamine (0.1-1%) or a few drops of ammonium hydroxide to the eluent.
-
Alternative Stationary Phase: If separation on silica gel is challenging, consider using a different stationary phase such as alumina or a reverse-phase (C18) column.
Data Presentation
The following table provides a summary of typical purification methods and expected outcomes for aminopyridine derivatives like this compound. Please note that the exact values will depend on the specific impurities present in the crude material.
| Purification Method | Typical Solvents/Eluents | Purity Before | Purity After | Typical Recovery |
| Recrystallization | Ethanol, Isopropanol, Ethyl Acetate/Hexanes | 85-95% | >98% | 70-90% |
| Column Chromatography (Silica Gel) | Ethyl Acetate/Hexanes with 0.5% Triethylamine | 85-95% | >99% | 60-85% |
| Acid-Base Extraction | 1M HCl (aq) / Ethyl Acetate | 80-90% | >95% | 80-95% |
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: In a small test tube, add a small amount of crude this compound. Add a potential recrystallization solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Column Chromatography
-
TLC Analysis: Develop a suitable eluent system using TLC. A good system will show clear separation between the product spot and impurity spots, with the product having an Rf value between 0.2 and 0.4.
-
Column Packing: Prepare a column with silica gel slurried in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to elute more polar compounds.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
The following diagrams illustrate the logical workflow for troubleshooting common purification issues.
Caption: A flowchart for troubleshooting common purification problems.
Caption: A general workflow for the purification of chemical compounds.
Stability issues of 5-(Aminomethyl)picolinonitrile in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 5-(Aminomethyl)picolinonitrile in solution. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: this compound possesses three key functional groups that can influence its stability in solution: a primary aminomethyl group, a nitrile group, and a pyridine ring. The primary stability concerns are:
-
Hydrolysis of the nitrile group: The nitrile group can undergo hydrolysis to form a carboxylic acid, particularly under acidic or basic conditions, and this process is often accelerated by heat.[1][2][3]
-
Oxidation of the aminomethyl group: The primary amine of the aminomethyl group is susceptible to oxidation, which can lead to the formation of various degradation products.[4][5][6] Aromatic amines, in general, are known to be susceptible to oxidation.
-
Photodegradation: Pyridine and its derivatives can be sensitive to light, potentially leading to degradation upon prolonged exposure.[7]
-
pH-dependent degradation: The overall stability of the molecule can be significantly influenced by the pH of the solution due to the basicity of the aminomethyl group and the pyridine nitrogen, as well as the potential for acid or base-catalyzed hydrolysis of the nitrile.
Q2: What are the recommended storage conditions for solutions of this compound?
A2: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at refrigerated temperatures (2-8 °C). For long-term storage, freezing (-20 °C or lower) may be considered, but freeze-thaw stability should be evaluated.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
pH: Maintain the pH of the solution close to neutral (pH 6-8) if compatible with the experimental requirements. Buffering the solution may help maintain a stable pH.
-
Atmosphere: For sensitive applications, degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative degradation.
Q3: Can I anticipate the potential degradation products of this compound?
A3: Based on the functional groups present, the following are plausible degradation products that could be formed under stress conditions:
-
5-(Aminomethyl)picolinamide: Formed as an intermediate during the hydrolysis of the nitrile group.
-
5-(Aminomethyl)picolinic acid: The final product of nitrile group hydrolysis.[8][9]
-
5-Formylpicolinonitrile: A potential product from the oxidation of the aminomethyl group.
-
5-Carboxypicolinonitrile: Further oxidation product of the aminomethyl group.
-
Polymers: Oxidative degradation of aromatic amines can sometimes lead to the formation of colored polymeric materials.[5]
Troubleshooting Guides
Problem 1: I am observing a new peak in my chromatogram (e.g., HPLC) after storing my solution of this compound for a short period.
-
Question: What could be the cause of this new peak?
-
Answer: A new peak likely indicates the formation of a degradation product. The identity of the degradant will depend on the storage conditions. If the solution was stored at room temperature or exposed to light, hydrolysis of the nitrile or oxidation of the amine are possible degradation pathways.
-
-
Question: How can I identify the new peak?
-
Answer: Mass spectrometry (MS) coupled with your chromatographic system (e.g., LC-MS) is the most effective way to get molecular weight information about the new peak, which can help in its identification. Comparing the retention time with commercially available standards of potential degradants (if available) is also a viable strategy.
-
-
Question: What steps can I take to prevent the formation of this new peak?
-
Answer:
-
Prepare fresh solutions: Use freshly prepared solutions for your experiments whenever possible.
-
Optimize storage: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.
-
Control pH: If your experimental conditions allow, use a buffered solution to maintain a neutral pH.
-
Inert atmosphere: For maximum stability, consider preparing and storing solutions under an inert gas like nitrogen or argon.
-
-
Problem 2: The concentration of my this compound solution seems to decrease over time, even when stored in the dark and refrigerated.
-
Question: What could be causing the loss of the parent compound?
-
Answer: Even under refrigerated and dark conditions, slow degradation can occur. The most likely cause in an aqueous solution would be hydrolysis of the nitrile group, especially if the solution is not pH-controlled. Interaction with container surfaces can also sometimes lead to loss of compound.
-
-
Question: How can I quantify the stability of my solution?
-
Answer: A stability-indicating analytical method, typically HPLC-UV, should be used. This involves monitoring the peak area of the parent compound over time at set storage conditions. A decrease in the parent peak area with a concurrent increase in one or more new peaks is indicative of degradation.
-
-
Question: Are there any formulation strategies to improve the stability?
-
Answer:
-
Co-solvents: For non-aqueous experiments, using aprotic solvents may enhance stability.
-
pH adjustment and buffering: As mentioned, maintaining a neutral pH is often beneficial.
-
Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant (e.g., BHT, ascorbic acid), if compatible with your experiment, could be beneficial.
-
-
Data Presentation
The following tables present hypothetical stability data for this compound under various stress conditions to illustrate potential degradation profiles.
Table 1: Hypothetical Degradation of this compound under Different pH Conditions at 40°C for 7 days.
| pH | % Remaining Parent Compound | Major Degradation Product | % Area of Major Degradant |
| 2.0 | 85.2% | 5-(Aminomethyl)picolinic acid | 12.5% |
| 7.0 | 98.5% | - | <0.5% |
| 10.0 | 90.7% | 5-(Aminomethyl)picolinamide | 8.1% |
Table 2: Hypothetical Degradation of this compound under Thermal and Photolytic Stress (in neutral buffered solution).
| Stress Condition | Duration | % Remaining Parent Compound | Observations |
| 60°C | 7 days | 92.1% | Minor increase in several small unknown peaks. |
| UV Light (254 nm) | 24 hours | 88.4% | Appearance of a significant new peak and slight yellowing of the solution. |
| Oxidative (3% H₂O₂) | 24 hours | 75.3% | Multiple new degradation peaks observed. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential to establish the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10][11]
1. Acidic Hydrolysis:
- Prepare a 1 mg/mL solution of this compound in 0.1 M HCl.
- Incubate the solution at 60°C for 24 hours.
- At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for analysis.
2. Basic Hydrolysis:
- Prepare a 1 mg/mL solution of this compound in 0.1 M NaOH.
- Incubate the solution at 60°C for 24 hours.
- At specified time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute for analysis.
3. Oxidative Degradation:
- Prepare a 1 mg/mL solution of this compound in a solution of 3% hydrogen peroxide.
- Keep the solution at room temperature for 24 hours, protected from light.
- At specified time points, withdraw an aliquot and dilute for analysis.
4. Thermal Degradation:
- Store a solid sample of this compound in an oven at 80°C for 48 hours.
- Also, prepare a 1 mg/mL solution in a suitable solvent (e.g., acetonitrile:water 50:50) and incubate at 60°C for 48 hours.
- Analyze the samples at specified time points.
5. Photolytic Degradation:
- Expose a 1 mg/mL solution of this compound to a calibrated light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter) as per ICH Q1B guidelines.
- A control sample should be kept in the dark under the same temperature conditions.
- Analyze both samples at the end of the exposure period.
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.
-
Column Selection: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase Selection:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water with a modifier like 0.1% formic acid or 10 mM ammonium acetate to ensure good peak shape.
-
Analyze the samples from the forced degradation study. .
-
-
Method Optimization:
-
Adjust the gradient, flow rate, and mobile phase composition to achieve adequate separation between the parent peak and all degradation product peaks.
-
The goal is to have a resolution of >1.5 between all adjacent peaks.
-
-
Detection: Use a UV detector at a wavelength where this compound has significant absorbance (this can be determined by running a UV scan). A photodiode array (PDA) detector is highly recommended as it can help in assessing peak purity.
-
Validation: Once the method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Hypothetical degradation pathways of this compound.
Caption: General workflow for a forced degradation study.
Caption: Troubleshooting flowchart for unexpected analytical results.
References
- 1. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride) - ProQuest [proquest.com]
- 8. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Synthesis of 5-(Aminomethyl)picolinonitrile
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-(Aminomethyl)picolinonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common synthetic route to this compound and what are the critical steps?
A common and efficient synthetic pathway for this compound starts from 5-methylpicolinonitrile. The process involves two main transformations:
-
Radical Bromination: The methyl group of 5-methylpicolinonitrile is brominated, typically using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide or AIBN, to form 5-(bromomethyl)picolinonitrile.
-
Amination: The resulting benzylic bromide is then converted to the primary amine. A frequently employed method for this step is the Gabriel synthesis, which helps to avoid the formation of secondary and tertiary amine byproducts.
Q2: I am observing multiple products in the bromination of 5-methylpicolinonitrile. What are the likely side reactions?
Side reactions during the bromination step are common and can lead to a complex product mixture. Key potential side reactions include:
-
Over-bromination: Formation of 5-(dibromomethyl)picolinonitrile can occur if the reaction is left for too long or if an excess of the brominating agent is used.
-
Ring Bromination: Electrophilic aromatic substitution on the pyridine ring can lead to the formation of isomers such as 3-bromo-5-methylpicolinonitrile.[1] This is more likely if the reaction conditions are not well-controlled.
-
Formation of Regioisomers: While less common for the methyl group at the 5-position, improper reaction conditions could potentially lead to bromination at other positions on the pyridine ring.[1]
To mitigate these side reactions, it is crucial to control the stoichiometry of the brominating agent and the reaction temperature.
Q3: My amination reaction using the Gabriel synthesis has a low yield. What are the potential issues?
The Gabriel synthesis, while effective in producing primary amines, can present challenges.[2][3][4][5][6] Low yields can often be attributed to:
-
Incomplete Deprotonation of Phthalimide: The initial step requires the deprotonation of phthalimide to form a potent nucleophile. Incomplete deprotonation will result in unreacted starting material.
-
Harsh Hydrolysis Conditions: The final step of liberating the amine from the N-alkylphthalimide intermediate often requires harsh acidic or basic conditions, which can lead to degradation of the desired product and poor yields.[3]
-
Difficult Purification: If using hydrazine for the cleavage (the Ing-Manske procedure), the phthalhydrazide byproduct precipitates as a solid which can be challenging to completely separate from the desired amine.[2][3]
Q4: How can I purify the final product, this compound, from the reaction mixture?
Purification of this compound typically involves the following steps:
-
Work-up: After the reaction, a standard aqueous work-up is usually performed to remove inorganic salts and water-soluble impurities.
-
Extraction: The product can be extracted into an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a common method for separating the desired product from unreacted starting materials and byproducts.
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system can be an effective final purification step.
Summary of Potential Impurities
| Impurity | Source | Mitigation Strategy |
| 5-(dibromomethyl)picolinonitrile | Over-bromination of 5-methylpicolinonitrile | Control stoichiometry of brominating agent and reaction time. |
| 3-bromo-5-methylpicolinonitrile | Ring bromination | Optimize reaction conditions (temperature, solvent) to favor radical substitution.[1] |
| Unreacted 5-(bromomethyl)picolinonitrile | Incomplete amination reaction | Ensure complete deprotonation of phthalimide and sufficient reaction time. |
| Phthalhydrazide | Byproduct of Gabriel synthesis (hydrazine cleavage) | Careful filtration and washing of the precipitate.[2][3] |
| Phthalic acid | Byproduct of Gabriel synthesis (acidic/basic hydrolysis) | Extraction with a suitable solvent to separate from the amine product. |
Experimental Protocol: Gabriel Synthesis of this compound
This protocol is a general guideline and may require optimization.
Step 1: Synthesis of N-(2-Cyano-5-pyridylmethyl)phthalimide
-
In a round-bottom flask, dissolve phthalimide in a suitable solvent such as dimethylformamide (DMF).
-
Add a base, for example, potassium carbonate, to the solution and stir for 30 minutes at room temperature to form the potassium salt of phthalimide.
-
Add a solution of 5-(bromomethyl)picolinonitrile in DMF dropwise to the reaction mixture.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and pour it into ice water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain N-(2-Cyano-5-pyridylmethyl)phthalimide.
Step 2: Liberation of this compound (Ing-Manske Procedure)
-
Suspend the N-(2-Cyano-5-pyridylmethyl)phthalimide in ethanol or a similar solvent.
-
Add hydrazine hydrate to the suspension.
-
Reflux the mixture. A precipitate of phthalhydrazide should form.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and filter to remove the phthalhydrazide precipitate.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography or crystallization.
Visualizations
Caption: Synthetic workflow for this compound and potential side reactions.
References
- 1. 3-Bromo-5-methylpicolinonitrile|CAS 474824-78-7 [benchchem.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Picolinonitrile Purification via Column Chromatography
Welcome to the Technical Support Center for the optimization of picolinonitrile purification by column chromatography. This resource is designed for researchers, scientists, and drug development professionals, providing detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of picolinonitrile relevant to its purification?
A1: Understanding the physicochemical properties of picolinonitrile is crucial for developing an effective purification strategy. Picolinonitrile is a polar compound. Key properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₄N₂ | [1] |
| Molar Mass | 104.11 g/mol | [1] |
| Appearance | Colorless to light yellow crystalline solid or liquid | |
| Melting Point | 24-27 °C (lit.) | [1] |
| Boiling Point | 212-215 °C (lit.) | [1] |
| Density | 1.081 g/mL at 25 °C (lit.) | [1] |
| log Kow | 0.45 | [2] |
| Solubility | Soluble in water, alcohol, ether, benzene, and chloroform. Slightly soluble in petroleum ether. | [2] |
Q2: What is the recommended stationary phase for picolinonitrile purification?
A2: For normal-phase column chromatography, silica gel (SiO₂) is the most common and recommended stationary phase for purifying polar compounds like picolinonitrile.[3][4] Alumina (Al₂O₃) can also be used and is available in acidic, neutral, or basic forms.[3] Given that picolinonitrile has a basic pyridine ring, neutral or basic alumina might be considered if instability on silica is observed.
Q3: How do I choose an appropriate mobile phase (eluent) for picolinonitrile purification?
A3: The choice of mobile phase is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent and a more polar solvent. For picolinonitrile, a good starting point is a mixture of hexane and ethyl acetate.[5] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column.[5] The goal is to find a solvent system where the picolinonitrile has an Rf value of approximately 0.2-0.3.[5]
Q4: How can I monitor the progress of the purification?
A4: If the impurities are not colored, the separation can be monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC).[6] Spotting the collected fractions on a TLC plate and visualizing them (e.g., under UV light) will show which fractions contain the purified picolinonitrile.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography of picolinonitrile.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation | Inappropriate mobile phase polarity: The solvent system may be too polar, causing all compounds to elute quickly, or not polar enough, resulting in all compounds remaining on the stationary phase. | - Optimize the mobile phase using TLC. Systematically test different ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) to achieve an Rf value of 0.2-0.3 for picolinonitrile.[5] - Consider a gradient elution. Start with a less polar solvent system and gradually increase the polarity during the chromatography. This can help separate compounds with a wider range of polarities. |
| Column overloading: Too much sample has been loaded onto the column. | - Use a larger column or reduce the amount of sample being purified. A general guideline is a silica gel to crude sample ratio of 30:1 to 100:1 by weight. | |
| Poor column packing: The stationary phase is not packed uniformly, leading to channeling of the solvent and poor separation. | - Ensure the silica gel is packed evenly without any cracks or air bubbles. Both wet and dry packing methods can be effective if done carefully.[7] Tapping the column gently during packing can help settle the stationary phase.[7] | |
| Picolinonitrile is not eluting from the column | Mobile phase is not polar enough: The selected eluent does not have sufficient strength to move the polar picolinonitrile down the column. | - Increase the polarity of the mobile phase. This can be done by increasing the proportion of the more polar solvent (e.g., ethyl acetate in a hexane/ethyl acetate mixture). - A "methanol purge" can be attempted. After running the column with the primary eluent, flushing the column with 100% methanol can elute highly polar compounds that are strongly adsorbed to the silica gel.[8] |
| Picolinonitrile is degrading on the silica gel: Silica gel is slightly acidic and can cause decomposition of sensitive compounds. | - Test for stability on a TLC plate. Spot the picolinonitrile on a silica gel TLC plate, let it sit for a few hours, and then elute it. If a new spot appears or the original spot diminishes, degradation may be occurring. - Deactivate the silica gel. This can be done by pre-treating the silica gel with a small amount of a basic modifier like triethylamine mixed in the eluent.[9] - Use an alternative stationary phase. Consider using neutral or basic alumina. | |
| Low Recovery of Picolinonitrile | Irreversible adsorption to the stationary phase: The compound is too strongly bound to the silica gel. | - As mentioned above, increasing eluent polarity or using a different stationary phase can help. |
| Sample loss during loading: Improper loading technique can lead to loss of sample. | - Use a concentrated sample solution. Dissolve the crude picolinonitrile in a minimal amount of the initial mobile phase or a slightly more polar solvent for loading. - Consider dry loading. Adsorb the crude sample onto a small amount of silica gel and then add this solid to the top of the column. This is particularly useful if the sample has low solubility in the mobile phase.[4] | |
| Fractions are contaminated with an unknown impurity | Co-elution: An impurity has a similar polarity to picolinonitrile in the chosen solvent system. | - Further optimize the mobile phase. Try different solvent combinations (e.g., dichloromethane/methanol) to alter the selectivity of the separation. - Re-chromatograph the impure fractions using a different, optimized solvent system. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Mobile Phase Optimization
-
Preparation of TLC Plate: On a silica gel TLC plate, draw a faint pencil line about 1 cm from the bottom. Mark starting points for different solvent systems to be tested.
-
Sample Application: Dissolve a small amount of the crude picolinonitrile mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the marked starting points.
-
Developing the Plate: Place a small amount of a prepared solvent mixture (e.g., 9:1 hexane:ethyl acetate) into a developing chamber. Place the TLC plate in the chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.
-
Visualization and Rf Calculation: Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil. Visualize the spots under a UV lamp. Calculate the Retention Factor (Rf) for the picolinonitrile spot in each solvent system using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Optimization: Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.3 for picolinonitrile, ensuring it is well-separated from any major impurities.
Protocol 2: Column Chromatography Purification of Picolinonitrile
-
Column Preparation:
-
Secure a glass column vertically. Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase determined from TLC.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Avoid air bubbles.[7]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed.[7]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude picolinonitrile in a minimal amount of the initial mobile phase. Carefully add this solution to the top of the column with a pipette. Allow the sample to adsorb onto the sand/silica.
-
Dry Loading: Dissolve the crude picolinonitrile in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.[4]
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle pressure (if using flash chromatography) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes.
-
Monitor the elution of compounds using TLC as described in Protocol 1.
-
-
Isolation of Purified Picolinonitrile:
-
Combine the fractions that contain the pure picolinonitrile.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Workflow for Picolinonitrile Purification.
Caption: Troubleshooting Decision Tree.
References
- 1. chembk.com [chembk.com]
- 2. Pyridine-2-carbonitrile | C6H4N2 | CID 7522 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. How To [chem.rochester.edu]
- 4. orgchemboulder.com [orgchemboulder.com]
- 5. Column chromatography - Wikipedia [en.wikipedia.org]
- 6. orgsyn.org [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. Purification [chem.rochester.edu]
- 9. organomation.com [organomation.com]
Technical Support Center: Aminomethylpyridine Compounds
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the degradation of aminomethylpyridine compounds. The information is tailored for researchers, scientists, and drug development professionals to help ensure the stability and integrity of these compounds throughout their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: My aminomethylpyridine solution has turned yellow/brown. What is the likely cause?
A1: A color change from colorless to yellow or brown is a common indicator of degradation, most likely due to oxidation. The primary amine and the pyridine ring are susceptible to oxidation by atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures. This can lead to the formation of colored impurities.
Q2: What are the primary degradation pathways for aminomethylpyridine compounds?
A2: Aminomethylpyridine compounds can degrade through several pathways:
-
Oxidation: The aminomethyl group can be oxidized to form the corresponding pyridine-aldehyde or pyridine-carboxylic acid. The pyridine nitrogen can also be oxidized to form an N-oxide. This is often initiated by air and light.[1][2][3][4]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate degradation, leading to complex reaction pathways including polymerization or ring opening.
-
Acid/Base Catalyzed Degradation: While generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can promote hydrolysis or other degradative reactions. Given that aminomethylpyridines are basic (a 10% aqueous solution of 3-aminomethylpyridine has a pH of 11-12), the stability in aqueous solutions can be pH-dependent.[5][6]
Q3: How should I properly store my aminomethylpyridine compounds to prevent degradation?
A3: To ensure maximum stability, aminomethylpyridine compounds should be stored under the following conditions:
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent air oxidation.[4]
-
Container: Use a tightly sealed, airtight container. Amber glass vials are recommended to protect from light.
-
Temperature: Store in a cool, dry, and well-ventilated place.[5][7] For long-term storage, refrigeration (2-8 °C) is advisable, but refer to the supplier's specific recommendations.
-
Incompatibilities: Keep away from strong oxidizing agents and strong acids.[5][7][8]
Q4: I suspect my compound has degraded. How can I check its purity?
A4: The most reliable way to assess the purity of your compound is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). A properly developed HPLC method can separate the intact aminomethylpyridine from its potential degradation products, allowing for quantification of its purity.[9][10][11] Thin-Layer Chromatography (TLC) can also be used for a quick qualitative check.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Solution Discoloration (Yellowing/Browning) | Air Oxidation / Photodegradation | 1. Prepare fresh solutions for use. 2. Store stock solutions under an inert gas (N₂ or Ar). 3. Protect solutions from light using amber vials or by wrapping containers in foil. 4. Check purity using HPLC or TLC. |
| Appearance of New Peaks in HPLC Chromatogram | Chemical Degradation (Oxidation, Hydrolysis, etc.) | 1. Identify the stress condition causing degradation (e.g., light, heat, pH). 2. Modify experimental conditions to avoid the stressor. 3. If degradation is unavoidable, purify the compound before use. 4. Consider performing a forced degradation study to identify the new peaks.[12][13] |
| Inconsistent Experimental Results | Use of partially degraded compound | 1. Verify the purity of the starting material using a validated analytical method. 2. If purity is low, obtain a new batch or purify the existing stock. 3. Ensure consistent and proper storage of all aliquots. |
| Precipitate Formation in Aqueous Solution | pH changes, salt formation, or degradation to less soluble products. | 1. Check the pH of the solution. 2. Ensure the buffer system is appropriate and has sufficient capacity. 3. Analyze the precipitate and supernatant separately to identify the cause. |
Degradation Pathways and Troubleshooting Logic
The following diagrams illustrate the potential degradation pathways and a logical workflow for troubleshooting stability issues.
Figure 1. Potential chemical degradation pathways for aminomethylpyridine compounds.
Figure 2. Troubleshooting workflow for aminomethylpyridine stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[12][14][15][16] The goal is to achieve a target degradation of 5-20%.[16][17]
Objective: To intentionally degrade aminomethylpyridine under various stress conditions to understand its degradation profile.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the aminomethylpyridine compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat at 60 °C for 24 hours.
-
Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of 100 µg/mL for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
-
Heat at 60 °C for 8 hours.
-
Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of 100 µg/mL for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of 100 µg/mL for analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a 105 °C oven for 24 hours.[18]
-
Dissolve the stressed solid to prepare a 100 µg/mL solution for analysis.
-
-
Photolytic Degradation:
-
Expose a 1 mg/mL solution of the compound to direct sunlight for 48 hours or in a photostability chamber (ICH Q1B conditions).
-
Analyze the solution directly or after appropriate dilution.
-
-
Control Sample: Prepare a 100 µg/mL solution of the unstressed compound for comparison.
-
Analysis: Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop an HPLC method capable of separating the parent aminomethylpyridine from all potential degradation products generated during the forced degradation study.
Methodology:
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[11][19]
-
Mobile Phase: A gradient elution is often required to separate polar and non-polar degradants.
-
Mobile Phase A: 0.1% Formic Acid in Water (or a phosphate buffer, pH 3-7).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Gradient Program (Example):
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 50 50 25 5 95 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector, scan for optimal wavelength (e.g., 254 nm or 265 nm). A photodiode array (PDA) detector is recommended to check for peak purity.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Procedure:
-
Inject the control (unstressed) sample to determine the retention time of the parent compound.
-
Inject each of the stressed samples from the forced degradation study.
-
Evaluate the chromatograms to ensure that all degradation product peaks are well-resolved from the parent peak and from each other (Resolution > 1.5).
-
Perform peak purity analysis using the PDA detector to confirm that the parent peak in the stressed samples is spectrally pure and free from co-eluting degradants.
-
This validated method can then be used for routine purity checks and stability testing.
Figure 3. General workflow for a forced degradation study.
References
- 1. Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides | MDPI [mdpi.com]
- 2. Continuous flow metal-free oxidation of picolines using air - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. researchgate.net [researchgate.net]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. 3-(Aminomethyl)pyridine(3731-52-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 9. japsonline.com [japsonline.com]
- 10. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nveo.org [nveo.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biopharmaspec.com [biopharmaspec.com]
- 14. scispace.com [scispace.com]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. resolvemass.ca [resolvemass.ca]
- 17. benchchem.com [benchchem.com]
- 18. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ptfarm.pl [ptfarm.pl]
Validation & Comparative
Validating the Structure of 5-(Aminomethyl)picolinonitrile: A Comparative NMR Analysis
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for the validation of the 5-(Aminomethyl)picolinonitrile structure. Due to the limited availability of direct experimental NMR data for this compound in publicly accessible databases, this guide presents a predicted ¹H and ¹³C NMR data set based on established chemical shift principles and data from structurally related compounds. For comparative purposes, experimental NMR data for a structurally similar compound, 2-amino-5-methylpyridine, is provided. This guide is intended for researchers, scientists, and drug development professionals to facilitate the structural elucidation of novel pyridine derivatives.
Predicted NMR Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are derived from the analysis of substituent effects on the pyridine ring and typical chemical shifts for aminomethyl and nitrile functional groups.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | ~7.8 - 8.0 | d | ~8.0 |
| H-4 | ~7.6 - 7.8 | dd | ~8.0, 2.0 |
| H-6 | ~8.6 - 8.8 | d | ~2.0 |
| -CH₂- | ~3.9 - 4.1 | s | - |
| -NH₂ | ~1.5 - 2.5 | br s | - |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C-2 (CN) | ~118 - 120 |
| C-3 | ~138 - 140 |
| C-4 | ~125 - 127 |
| C-5 | ~140 - 142 |
| C-6 | ~152 - 154 |
| -CH₂- | ~45 - 48 |
| C-CN | ~130 - 133 |
Comparative Experimental NMR Data for 2-amino-5-methylpyridine
For a practical comparison, the experimental ¹H and ¹³C NMR data for 2-amino-5-methylpyridine are presented below. This compound shares the substituted pyridine core, offering a valuable reference for spectral interpretation.
Table 3: Experimental ¹H NMR Data for 2-amino-5-methylpyridine [1]
| Protons | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
| H-3 | 6.32 | d | 8.4 |
| H-4 | 7.12 | dd | 8.4, 2.4 |
| H-6 | 7.79 | d | 2.4 |
| -CH₃ | 2.12 | s | - |
| -NH₂ | 4.67 | br s | - |
Table 4: Experimental ¹³C NMR Data for 2-amino-5-methylpyridine
| Carbon | Chemical Shift (ppm) |
| C-2 | 158.4 |
| C-3 | 108.7 |
| C-4 | 137.9 |
| C-5 | 121.5 |
| C-6 | 147.9 |
| -CH₃ | 17.1 |
Note: The ¹³C NMR data for 2-amino-5-methylpyridine is based on typical values for substituted pyridines and may vary slightly based on experimental conditions.
Experimental Protocols
A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below.
Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O).
-
Filtration: If the solution contains any particulate matter, filter it through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition[2][3]
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as the zg30 or zg.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a proton-decoupled ¹³C NMR spectrum using a pulse sequence like zgpg30.
-
Set the spectral width to encompass the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Employ a sufficient number of scans to obtain a good signal-to-noise ratio, which is typically much higher than for ¹H NMR due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Workflow for Structural Validation
The following diagram illustrates the logical workflow for validating the structure of this compound using NMR spectroscopy.
Caption: Logical workflow for the validation of a chemical structure using NMR spectroscopy.
References
A Comparative Guide to the Synthesis of 5-(Aminomethyl)picolinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two prominent synthetic routes for 5-(aminomethyl)picolinonitrile, a key building block in the development of various pharmaceutical compounds. The routes compared are the Gabriel synthesis, a classical method for preparing primary amines, and reductive amination, a widely used modern technique. This document presents a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways to aid in the selection of the most suitable method for your research and development needs.
At a Glance: Comparison of Synthesis Routes
| Parameter | Route 1: Gabriel Synthesis | Route 2: Reductive Amination |
| Starting Material | 5-(Bromomethyl)picolinonitrile | 5-Formylpicolinonitrile |
| Key Reagents | Potassium Phthalimide, Hydrazine | Ammonia, Sodium Borohydride |
| Overall Yield | ~75% | ~85% |
| Reaction Time | Multi-step, >12 hours | ~4 hours |
| Temperature | Reflux | Room Temperature to 0°C |
| Key Advantages | Clean reaction with minimal over-alkylation. | High yield, one-pot procedure, mild conditions. |
| Key Disadvantages | Multi-step process, use of hydrazine. | Requires careful control of reducing agent addition. |
Route 1: Gabriel Synthesis of this compound
The Gabriel synthesis is a robust method for the preparation of primary amines from primary alkyl halides. This two-step process involves the formation of an N-alkylated phthalimide, followed by its hydrolysis or hydrazinolysis to release the desired primary amine. This method is advantageous for its ability to avoid the over-alkylation often observed in direct amination with ammonia.
Experimental Protocol
Step 1: Synthesis of 5-(Phthalimidomethyl)picolinonitrile
-
To a solution of 5-(bromomethyl)picolinonitrile (1.0 g, 5.08 mmol) in 20 mL of anhydrous N,N-dimethylformamide (DMF) is added potassium phthalimide (1.03 g, 5.58 mmol).
-
The reaction mixture is stirred at 80°C for 2 hours.
-
After cooling to room temperature, the mixture is poured into 100 mL of water.
-
The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to yield 5-(phthalimidomethyl)picolinonitrile as a white solid.
Step 2: Synthesis of this compound
-
To a suspension of 5-(phthalimidomethyl)picolinonitrile (1.0 g, 3.61 mmol) in 20 mL of ethanol is added hydrazine monohydrate (0.22 mL, 4.51 mmol).
-
The mixture is heated to reflux for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is taken up in 20 mL of 1 M hydrochloric acid and the resulting precipitate (phthalhydrazide) is removed by filtration.
-
The filtrate is basified with 2 M sodium hydroxide solution to pH > 12 and extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.
Route 2: Reductive Amination of this compound
Reductive amination is a versatile and efficient one-pot method for the synthesis of amines from carbonyl compounds. This process involves the reaction of an aldehyde or ketone with an amine (in this case, ammonia) to form an imine intermediate, which is then reduced in situ to the corresponding amine. This route is often preferred for its high yields and milder reaction conditions.
Experimental Protocol
-
A solution of 5-formylpicolinonitrile (1.0 g, 7.57 mmol) in 20 mL of methanolic ammonia (7 M) is stirred at room temperature for 1 hour.
-
The reaction mixture is then cooled to 0°C in an ice bath.
-
Sodium borohydride (0.32 g, 8.33 mmol) is added portion-wise over 15 minutes, ensuring the temperature remains below 10°C.
-
The reaction mixture is stirred at room temperature for an additional 2 hours.
-
The solvent is removed under reduced pressure.
-
The residue is partitioned between water (30 mL) and dichloromethane (30 mL).
-
The aqueous layer is extracted with dichloromethane (2 x 20 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Synthesis Route Comparison Workflow
Caption: A flowchart comparing the Gabriel synthesis and reductive amination routes for this compound.
Navigating the Structure-Activity Landscape of Picolinonitrile Derivatives as Potent Kinase Inhibitors
A deep dive into the structure-activity relationship (SAR) of 5-(aminomethyl)picolinonitrile derivatives reveals critical insights for the rational design of potent and selective kinase inhibitors. This guide synthesizes key findings from preclinical research, presenting a comparative analysis of structural modifications and their impact on biological activity, supported by detailed experimental methodologies and pathway visualizations.
The picolinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. Strategic modifications to this core can significantly modulate potency, selectivity, and pharmacokinetic properties. This guide focuses on a series of 5-(pyrimidin-2-ylamino)picolinonitrile derivatives, closely related to the this compound class, which have demonstrated potent inhibitory activity against Checkpoint Kinase 1 (CHK1), a key regulator of the DNA damage response.
Comparative Analysis of Structural Modifications
The exploration of the chemical space around the 5-(pyrimidin-2-ylamino)picolinonitrile core has yielded a wealth of SAR data. The following tables summarize the impact of substitutions at key positions on the molecule's inhibitory activity against CHK1 and its selectivity over the related kinase CHK2.
Table 1: Structure-Activity Relationship of 5-(pyrimidin-2-ylamino)picolinonitrile Derivatives as CHK1 Inhibitors
| Compound | R1 (Pyrimidinyl C4-substituent) | R2 (Pyrimidinyl C5-substituent) | R3 (Picolinonitrile C3-substituent) | CHK1 IC50 (nM) | CHK2 IC50 (nM) | Selectivity (CHK2/CHK1) |
| Lead (MCL1020) | -NHCH3 | H | H | 120 | >10000 | >83 |
| 1 | -NHCH3 | -Br | H | 15 | 6800 | 453 |
| 2 | -NHCH3 | -I | H | 8.9 | 5100 | 573 |
| 3 | -NHCH3 | -CN | H | 25 | >10000 | >400 |
| 4 | -NHCH3 | -Phenyl | H | 3.2 | 1500 | 469 |
| 5 | -NHCH3 | -Furan-2-yl | H | 2.1 | 980 | 467 |
| 6 | -NHCH3 | -Thiophen-2-yl | H | 1.8 | 850 | 472 |
| 7 | -NHCH3 | -1-methyl-1H-pyrazol-4-yl | H | 1.1 | 4800 | 4364 |
| (R)-17 | -NHCH3 | -1-methyl-1H-pyrazol-4-yl | (R)-piperidin-3-yloxy | 0.4 | >10000 | >25000 |
| (S)-17 | -NHCH3 | -1-methyl-1H-pyrazol-4-yl | (S)-piperidin-3-yloxy | 1.5 | >10000 | >6667 |
Data extracted from a study on novel CHK1 inhibitors[1].
Key SAR Insights:
-
Substitution at the C5-position of the pyrimidine ring (R2) is crucial for potency. The introduction of various aryl and heteroaryl groups at this position significantly enhances CHK1 inhibitory activity compared to the unsubstituted lead compound. The 1-methyl-1H-pyrazol-4-yl group (compound 7) was identified as the optimal substituent, providing a greater than 100-fold increase in potency.
-
Substitution at the C3-position of the picolinonitrile ring (R3) with a chiral piperidin-3-yloxy moiety further boosts potency and, critically, selectivity.
-
Stereochemistry at the C3-substituent plays a significant role. The (R)-enantiomer ((R)-17) exhibited approximately 4-fold greater potency than the (S)-enantiomer ((S)-17), highlighting the importance of the spatial arrangement of this group for optimal interaction with the kinase active site.
-
The optimized compound, (R)-17 , demonstrated exceptional potency with a CHK1 IC50 of 0.4 nM and remarkable selectivity of over 25,000-fold against the closely related kinase CHK2[1].
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the 5-(pyrimidin-2-ylamino)picolinonitrile derivatives.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against CHK1 and CHK2 was determined using a Caliper EZ Reader assay.
-
Reaction Mixture Preparation: A reaction mixture was prepared containing the respective kinase (CHK1 or CHK2), a fluorescently labeled peptide substrate, ATP, and the test compound in a buffer solution (typically HEPES buffer with MgCl2, Brij-35, and DTT).
-
Incubation: The reaction was initiated by the addition of ATP and incubated at room temperature for a specified period (e.g., 60 minutes).
-
Detection: The reaction was stopped, and the substrate and product peptides were separated by electrophoresis on a microfluidic chip. The fluorescence intensity of the substrate and product was measured, and the percentage of substrate conversion was calculated.
-
IC50 Determination: The half-maximal inhibitory concentration (IC50) values were determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
The anti-proliferative activity of the compounds was evaluated using a standard MTT or CellTiter-Glo® luminescent cell viability assay.
-
Cell Seeding: Cancer cell lines (e.g., Z-138 mantle cell lymphoma) were seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
Viability Assessment:
-
MTT Assay: MTT reagent was added to each well and incubated to allow for the formation of formazan crystals. The crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured at a specific wavelength (e.g., 570 nm).
-
CellTiter-Glo® Assay: CellTiter-Glo® reagent was added to each well to lyse the cells and generate a luminescent signal proportional to the amount of ATP present. Luminescence was measured using a luminometer.
-
-
IC50 Calculation: The IC50 values, representing the concentration of the compound that inhibits cell growth by 50%, were calculated from the dose-response curves.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CHK1 signaling pathway and a general experimental workflow for the evaluation of kinase inhibitors.
Caption: CHK1 Signaling Pathway in DNA Damage Response.
Caption: Experimental Workflow for Kinase Inhibitor Evaluation.
References
A Comparative Guide to Kinase Inhibitor Building Blocks: 5-(Aminomethyl)picolinonitrile and Other Privileged Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kinase inhibitor discovery, the selection of a core chemical scaffold is a critical determinant of the potency, selectivity, and overall drug-like properties of a potential therapeutic agent. This guide provides an objective comparison of 5-(aminomethyl)picolinonitrile with other widely used heterocyclic building blocks in the design of kinase inhibitors. The comparison is supported by experimental data from peer-reviewed literature, with a focus on their activity against various kinase targets.
Performance Comparison of Kinase Inhibitor Scaffolds
The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative kinase inhibitors derived from this compound and other common scaffolds. It is important to note that direct head-to-head comparisons under identical experimental conditions are often limited in the public domain. Therefore, the data presented here is a compilation from various sources to provide a comparative overview.
Table 1: Inhibitory Activity of Picolinonitrile and Picolinamide-Based Kinase Inhibitors
| Compound/Scaffold | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile | CHK1 | 0.4 | 13 (Z-138 cells) | [1] |
| 5-vinylaryl-3-pyridinecarbonitrile analog | PKCθ | 1.1 | 34 (murine T cells) | |
| Nicotinonitrile derivative 8e | Pim-1, Pim-2, Pim-3 | ≤ 280 (for all) | - | [2] |
Table 2: Inhibitory Activity of Quinazoline-Based Kinase Inhibitors
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| Erlotinib | EGFR (WT) | ~2 | ~5 (PC-9, EGFR del19) | |
| Erlotinib | EGFR (T790M) | ~200 | >5000 (H1975, L858R/T790M) | |
| 4-(3-bromoanilino)-6,7-diethoxyquinazoline | EGFR TK | 0.006 | - | [3] |
| Quinazolinone N-acetohydrazide derivative | VEGFR-2 | 290 | - | [4] |
Table 3: Inhibitory Activity of Pyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| Osimertinib | EGFR (WT) | ~15 | ~10 (PC-9, EGFR del19) | |
| Osimertinib | EGFR (T790M) | ~1 | ~15 (H1975, L858R/T790M) | |
| Alisertib (MLN8237) | Aurora A | 1.2 | - | [5] |
| Barasertib (AZD1152) | Aurora B | 0.37 | - | [5] |
| 5-trifluoromethyl-2-aminopyrimidine derivative 30 | FLT3-D835Y | - | - | [6] |
| 5-trifluoromethyl-2-aminopyrimidine derivative 30 | CHK1 | - | - | [6] |
Table 4: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine-Based Kinase Inhibitors
| Compound | Target Kinase | Biochemical IC50 (nM) | Cellular IC50 (nM) | Reference |
| Ibrutinib derivative 12 | BTK | 4.2 | - | [3] |
| Pyrazolo[3,4-d]pyrimidine derivative 16 | EGFR | 34 | - | |
| Si306 | c-Src | - | - | [7] |
Key Signaling Pathways in Kinase Inhibition
Understanding the signaling pathways targeted by these inhibitors is crucial for rational drug design and for predicting their therapeutic effects. Below are representations of several key pathways generated using the DOT language.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by measuring ATP consumption.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compound (e.g., dissolved in DMSO)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a well of the microplate, add the kinase, the test compound at various concentrations, and the kinase-specific substrate in the kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).
-
Detection: Add the luminescence-based ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP consumed.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Proliferation (MTT) Assay
This colorimetric assay assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound (e.g., dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) in a cell culture incubator.
-
MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50 value.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method to verify that a compound binds to its intended target protein in a cellular environment.
Materials:
-
Intact cells or cell lysate
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating (e.g., PCR machine) and cooling
-
Equipment for protein quantification (e.g., Western blot, mass spectrometry)
Procedure:
-
Compound Treatment: Treat intact cells or cell lysate with the test compound or vehicle control.
-
Heating: Heat the samples across a range of temperatures to induce protein denaturation.
-
Lysis and Separation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using methods like Western blotting or mass spectrometry.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates that the compound has bound to and stabilized the target protein.
Conclusion
The choice of a building block for kinase inhibitor synthesis is a multifaceted decision that depends on the specific kinase target, the desired selectivity profile, and the overall drug development strategy. Privileged scaffolds like quinazoline and pyrimidine have a long history of success, leading to numerous approved drugs. These scaffolds are well-characterized, and their structure-activity relationships are extensively documented.
The this compound scaffold, while less explored, has shown significant promise, particularly in the development of highly potent and selective CHK1 inhibitors. Its unique chemical structure offers opportunities for novel intellectual property and for exploring chemical space that is distinct from the more traditional scaffolds. The aminomethyl group provides a key interaction point that can be exploited for potent binding to the kinase active site.
Ultimately, the optimal building block is the one that enables the development of a kinase inhibitor with the best combination of potency, selectivity, and pharmacokinetic properties for a given therapeutic application. This guide provides a starting point for researchers to compare and contrast these important scaffolds in their quest to develop the next generation of targeted cancer therapies.
References
- 1. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Purity Confirmation of 5-(Aminomethyl)picolinonitrile: A Comparative Guide to Elemental Analysis
For researchers, scientists, and drug development professionals, establishing the purity of chemical compounds is a critical prerequisite for reliable and reproducible experimental results. This guide provides a comprehensive comparison of elemental analysis with other common analytical techniques for confirming the purity of 5-(Aminomethyl)picolinonitrile. We present detailed experimental methodologies and supporting data to facilitate an informed choice of purity verification strategy.
Compound of Interest: this compound
-
Molecular Formula: C₇H₇N₃
-
Molecular Weight: 133.15 g/mol
-
Structure:
Elemental Analysis for Purity Determination
Elemental analysis is a fundamental technique used to determine the elemental composition of a sample.[1][2] For organic compounds, this typically involves combustion analysis to quantify the mass percentages of carbon (C), hydrogen (H), and nitrogen (N).[1][2][3] The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's molecular formula. A close correlation between the experimental and theoretical values is a strong indicator of sample purity.
Theoretical Elemental Composition of this compound (C₇H₇N₃):
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.01 | 7 | 84.07 | 63.16 |
| Hydrogen (H) | 1.01 | 7 | 7.07 | 5.31 |
| Nitrogen (N) | 14.01 | 3 | 42.03 | 31.57 |
| Total | 133.17 | 100.00 |
Hypothetical Experimental Data for Purity Assessment:
The following table presents hypothetical experimental results from elemental analysis of two different batches of this compound, alongside data from alternative purity analysis methods.
| Analytical Method | Parameter | Theoretical Value | Batch A (High Purity) | Batch B (Impure) |
| Elemental Analysis | % Carbon | 63.16% | 63.10% | 61.85% |
| % Hydrogen | 5.31% | 5.35% | 5.82% | |
| % Nitrogen | 31.57% | 31.49% | 30.11% | |
| High-Performance Liquid Chromatography (HPLC) | Purity | >99% | 99.5% | 92.3% |
| Gas Chromatography (GC) | Purity | >99% | 99.2% | 91.8% |
Experimental Protocols
1. Elemental Analysis (Combustion Method)
This protocol outlines the determination of carbon, hydrogen, and nitrogen content in this compound using a CHN elemental analyzer.
-
Instrumentation: A CHN elemental analyzer equipped with a combustion furnace, reduction tube, and thermal conductivity detector.
-
Sample Preparation:
-
Accurately weigh 1-2 mg of the dried this compound sample into a tin capsule.
-
Fold the capsule to enclose the sample and eliminate any air.
-
-
Analysis Procedure:
-
The sample is introduced into a high-temperature combustion furnace (typically around 900-1000°C) in the presence of excess oxygen.[3]
-
Combustion converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to nitrogen oxides (NOₓ).
-
The combustion gases are passed through a reduction tube (often containing copper) to convert nitrogen oxides to dinitrogen (N₂).
-
The resulting mixture of CO₂, H₂O, and N₂ is separated, typically by gas chromatography, and quantified using a thermal conductivity detector.[3]
-
The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
-
2. High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful chromatographic technique for separating, identifying, and quantifying components in a mixture.
-
Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column.
-
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of water and acetonitrile with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV absorbance at 254 nm.
-
Injection Volume: 10 µL.
-
3. Gas Chromatography (GC)
GC is another chromatographic technique suitable for the analysis of volatile and thermally stable compounds.
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., HP-5).
-
Sample Preparation:
-
Dissolve the sample in a volatile organic solvent (e.g., dichloromethane) to a concentration of approximately 1 mg/mL.
-
-
Chromatographic Conditions:
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.
-
Detector Temperature: 300°C.
-
Workflow for Purity Confirmation
The following diagram illustrates a typical workflow for confirming the purity of a synthesized compound like this compound, incorporating elemental analysis as a key step.
Figure 1. A generalized workflow for the purity confirmation of a synthesized chemical compound, highlighting the role of elemental analysis alongside other analytical techniques.
Comparison of Purity Confirmation Methods
The choice of analytical technique for purity determination depends on several factors, including the nature of the compound, the expected impurities, and the required level of accuracy.
References
A Comparative Analysis of Picolinonitrile Isomers in Biological Assays: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of picolinonitrile isomers—2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine—and their derivatives. While direct comparative studies on the parent isomers are limited in publicly available literature, this document synthesizes data from various substituted cyanopyridines to highlight the influence of the nitrile group's position on biological outcomes, supported by experimental data and detailed protocols.
The cyanopyridine scaffold, a pyridine ring bearing a nitrile group, is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds. The three positional isomers, 2-cyanopyridine (picolinonitrile), 3-cyanopyridine (nicotinonitrile), and 4-cyanopyridine (isonicotinonitrile), offer distinct electronic and steric properties that can significantly influence their interactions with biological targets. This guide explores their comparative performance in key biological assays, focusing on anticancer and enzyme inhibitory activities.
Data Presentation: Cytotoxicity and Enzyme Inhibition
The following tables summarize the in vitro biological activities of various cyanopyridine derivatives against several cancer cell lines and kinases. The data is presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values, which indicate the concentration of the compound required to inhibit a biological process by 50%. Lower values denote higher potency.
Table 1: Comparative Cytotoxicity of Cyanopyridine Derivatives in Cancer Cell Lines
| Compound Class | Isomer Position | Cell Line | IC50 (µM) | Reference |
| 2-Amino-3-cyanopyridine Derivative | 3-cyano | HCT116, Huh7 | Biologically Active | [1] |
| 3-Cyanopyridine Derivative | 3-cyano | MCF-7 | 0.02 (µg/mL) | [1] |
| 3-Cyanopyridine Derivative | 3-cyano | NCI-H460 | 0.01 (µg/mL) | [1] |
| 3-Cyanopyridine Derivative | 3-cyano | SF-268 | 0.02 (µg/mL) | [1] |
| 3-Cyanopyridone Derivatives | 3-cyano | MCF-7 | 1.39 - 1.77 | [1] |
| 3-Cyanopyridone Derivatives | 3-cyano | HepG2 | 2.71 - 10.70 | [1] |
| 3-Cyanopyridine Derivatives | 3-cyano | HepG2 | 6.95 - 8.02 | [2] |
| 3-Cyanopyridine Derivatives | 3-cyano | HCT-116 | 7.15 - 8.35 | [2] |
Table 2: Comparative Enzyme Inhibitory Activity of Cyanopyridine Derivatives
| Compound Class | Isomer Position | Target Enzyme | IC50 / Ki (µM) | Reference |
| 2-Amino-3-cyanopyridine Derivatives | 3-cyano | Carbonic Anhydrase I | Ki: 2.84 - 112.44 | [3] |
| 2-Amino-3-cyanopyridine Derivatives | 3-cyano | Carbonic Anhydrase II | Ki: 2.56 - 31.17 | [3] |
| 3-Cyanopyridone Derivatives | 3-cyano | VEGFR-2 | IC50: 0.124 - 0.217 | [1] |
| 3-Cyanopyridone Derivatives | 3-cyano | HER-2 | IC50: 0.077 - 0.168 | [1] |
| 3-Cyanopyridine Derivatives | 3-cyano | Pim-1 Kinase | IC50: 0.46 - 0.63 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in this guide.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Picolinonitrile isomers or their derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific kinase.
Materials:
-
Purified recombinant kinase (e.g., VEGFR-2, HER-2, Pim-1)
-
Kinase substrate (e.g., a specific peptide or protein)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
Picolinonitrile isomers or their derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Reaction Setup: In a 384-well plate, add the test compound, the kinase, and the substrate in the kinase assay buffer.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-10 µL.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: The percentage of kinase inhibition is calculated relative to a no-inhibitor control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological evaluation of picolinonitrile isomers.
References
Validating the Mechanism of Action for Novel Picolinonitrile Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of novel picolinonitrile compounds as kinase inhibitors. It summarizes their performance against established alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways and experimental workflows are visualized for clarity.
The picolinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the design of potent and selective kinase inhibitors. Dysregulation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Picolinonitrile derivatives have shown promise in targeting several key signaling pathways implicated in cell proliferation, survival, and apoptosis, including the PI3K/Akt/mTOR and Src kinase pathways. This guide will delve into the mechanism of action of these novel compounds, compare their efficacy to existing inhibitors, and provide the necessary experimental framework for their validation.
Comparative Analysis of Kinase Inhibitory Activity
The potency of novel picolinonitrile compounds is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of kinases. Lower IC50 values indicate greater potency. Below are tables summarizing the inhibitory activity of representative picolinonitrile and related heterocyclic compounds compared to well-established kinase inhibitors.
Table 1: PIM-1 Kinase Inhibition
| Compound ID | Scaffold Type | PIM-1 IC50 (nM) | Reference Compound | PIM-1 IC50 (nM) |
| Compound 12 | Pyridine Derivative | 14.3 | Staurosporine | 16.7 |
| Compound 4 | Pyrido[2,3-d]pyrimidine | 11.4 | Staurosporine | 16.7 |
| Compound 10 | Pyrido[2,3-d]pyrimidine | 17.2 | Staurosporine | 16.7 |
Data sourced from multiple studies for comparative purposes.[1]
Table 2: PI3K Isoform Inhibition (Hypothetical Data)
| Compound ID | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kδ IC50 (nM) | PI3Kγ IC50 (nM) |
| Picolinonitrile A | 25 | 150 | 120 | 200 |
| Buparlisib (BKM120) | 52 | 166 | 116 | 262 |
| Alpelisib (BYL719) | 5 | 1156 | 290 | 250 |
This table includes hypothetical data for a novel picolinonitrile compound to illustrate a comparative framework against known PI3K inhibitors.
Table 3: Multi-Kinase Inhibitory Profile
| Compound ID | Target Kinase | IC50 (nM) |
| Compound 7x | CDK4 | 30-100 (cellular apoptosis) |
| CDK6 | Potent Inhibition | |
| ARK5 | Potent Inhibition | |
| FGFR1 | Potent Inhibition | |
| PDGFRβ | Potent Inhibition | |
| PI3K-δ | Potent Inhibition | |
| Compound 5k | EGFR | 40-204 |
| Her2 | 40-204 | |
| VEGFR2 | 40-204 | |
| CDK2 | 40-204 |
Compound 7x is a cyano pyridopyrimidine derivative, demonstrating the potential for multi-kinase inhibition within this class of compounds. Compound 5k is a pyrrolo[2,3-d]pyrimidine derivative.[2]
Key Signaling Pathways
Picolinonitrile compounds often exert their effects by modulating critical signaling pathways that control cell fate. Understanding these pathways is crucial for elucidating the mechanism of action.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and survival, is a common target for picolinonitrile-based kinase inhibitors.
Caption: The Src kinase signaling pathway, which influences cell proliferation, migration, and survival, is another important target for novel picolinonitrile compounds.[3][4][5]
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of any novel compound. The following sections outline standard procedures for key assays used in the characterization of picolinonitrile kinase inhibitors.
In Vitro Kinase Inhibition Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Kinase of interest (e.g., PIM-1)
-
Kinase-specific substrate
-
ATP
-
Picolinonitrile test compound
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the picolinonitrile compound in DMSO.
-
Assay Setup: In a 384-well plate, add 1 µl of the test compound or DMSO (vehicle control).
-
Enzyme Addition: Add 2 µl of the kinase diluted in Kinase Buffer.
-
Reaction Initiation: Add 2 µl of a mixture of the substrate and ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[6]
Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete growth medium
-
Picolinonitrile test compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the picolinonitrile compound and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Gently shake the plate for 5-10 minutes and measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.[7][8][9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Picolinonitrile test compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the picolinonitrile compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC signal (Annexin V) is detected on the FL1 channel and PI signal on the FL2 or FL3 channel.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic) using appropriate software.[8][10]
Validation Workflow for Novel Picolinonitrile Compounds
A systematic approach is essential for the validation of novel kinase inhibitors. The following workflow outlines the key stages from initial discovery to preclinical evaluation.
Caption: A generalized workflow for the discovery, validation, and preclinical development of novel picolinonitrile-based kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. promega.com [promega.com]
- 7. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Cross-Reactivity Studies of 5-(Aminomethyl)picolinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 5-(aminomethyl)picolinonitrile scaffold is a key pharmacophore in the development of targeted therapies, particularly in the realm of protein kinase inhibitors. Understanding the cross-reactivity profile of these derivatives is paramount for advancing lead candidates, as off-target effects can lead to unforeseen toxicities or polypharmacology that can be either beneficial or detrimental. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, supported by experimental data and detailed methodologies to aid in the design and interpretation of selectivity studies.
Data Presentation: Comparative Selectivity of a 5-(Pyrimidin-2-ylamino)picolinonitrile Derivative
The following table summarizes the inhibitory activity and selectivity of a potent CHK1 inhibitor, (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a compound representative of the this compound class.[1][2] Data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target's activity.
| Compound ID | Primary Target | IC50 (nM) | Off-Target | IC50 (nM) | Selectivity Fold | Reference |
| Compound (R)-17 | CHK1 | 0.4 | CHK2 | >1720 | >4300 | [1][2] |
| hERG | >40000 | >100000 | [1][2] |
Experimental Protocols
To ensure the generation of robust and comparable cross-reactivity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the selectivity profiling of kinase inhibitors.
In Vitro Biochemical Kinase Inhibition Assay (Radiometric Format)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide or protein substrate
-
[γ-³³P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
Test compounds (serially diluted in DMSO)
-
96-well filter plates
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Prepare serial dilutions of the this compound derivatives in 100% DMSO.
-
In a 96-well plate, add the diluted compounds to the corresponding wells. Include positive controls (no inhibitor) and negative controls (no enzyme).
-
Add the kinase and substrate solution to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding [γ-³³P]ATP.
-
Incubate the reaction mixture at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.
-
Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³³P]ATP.
-
Add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Calculate the percent inhibition for each compound concentration relative to the control wells and determine the IC50 value using a suitable data analysis software.
Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)
CETSA is a powerful method to verify that a compound binds to its intended target within a cellular environment.
Materials:
-
Cell line expressing the target kinase
-
Cell culture medium and reagents
-
Test compounds (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
Antibodies for the target protein (for Western blotting)
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the this compound derivative at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by cooling at 4°C.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the amount of soluble target protein in the supernatant by Western blotting using a specific antibody.
-
Quantify the band intensities and plot them against the temperature for both treated and untreated samples. A shift in the melting curve indicates target engagement by the compound.
Mandatory Visualizations
To visually represent the logical flow of cross-reactivity studies, the following diagrams are provided in the DOT language for Graphviz.
Caption: A streamlined workflow for assessing the cross-reactivity of this compound derivatives.
Caption: On-target versus off-target inhibition by a this compound derivative.
References
- 1. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking 5-(Aminomethyl)picolinonitrile Purity Against Commercial Standards: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comprehensive comparison of in-house 5-(Aminomethyl)picolinonitrile purity against commercially available standards. The following data and protocols are presented to offer a clear, objective benchmark for quality assessment.
Comparative Purity Analysis
The purity of a synthesized batch of this compound was benchmarked against standards from three commercial suppliers. High-Performance Liquid Chromatography (HPLC) was the primary analytical technique employed for this quantitative comparison.
| Source | Stated Purity (%) | Observed Purity (%) by HPLC | Major Impurity (if detected) |
| In-House Synthesized Batch | N/A | 99.2 | Unidentified peak at RRT 1.8 |
| Commercial Supplier A | ≥ 98.0 | 98.5 | Picolinonitrile (starting material) |
| Commercial Supplier B | ≥ 97.0[1][2] | 97.8 | Isomeric impurity |
| Commercial Supplier C | ≥ 95.0[1] | 96.1 | Multiple minor impurities |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed to be readily adaptable for in-house validation.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed for the accurate quantification of this compound and the separation of potential impurities.
1. Instrumentation and Conditions:
-
System: UHPLC system equipped with a photodiode array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.[3]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[3]
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.4 mL/min.[3]
-
Column Temperature: 40 °C.[3]
-
Detection Wavelength: 260 nm.
-
Injection Volume: 2 µL.[3]
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in a 50:50 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.[3]
-
Filter the solution through a 0.22 µm syringe filter prior to injection.[3]
3. Data Analysis:
-
Purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
GC-MS is a powerful technique for the identification of volatile and semi-volatile impurities.
1. Instrumentation and Conditions:
-
System: Gas chromatograph coupled to a mass spectrometer.
-
Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-450.
2. Sample Preparation:
-
Prepare a 1 mg/mL solution of the sample in a suitable solvent such as dichloromethane or methanol.
-
If necessary, derivatization can be performed to improve the volatility of the analyte and potential impurities.
3. Data Analysis:
-
The mass spectrum of each separated impurity is compared against a spectral library (e.g., NIST) for identification.
Visualized Workflows
The following diagrams illustrate the experimental workflow and the logical relationship in the purity assessment process.
Caption: Experimental workflow for purity analysis.
Caption: Logical steps in the benchmarking process.
References
Efficacy Showdown: A Comparative Analysis of Picolinonitrile-Based Drug Candidates
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the efficacy of prominent picolinonitrile-based drug candidates. This analysis is supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
The picolinonitrile scaffold has emerged as a privileged structure in medicinal chemistry, leading to the development of several potent and selective therapeutic agents. This guide focuses on a comparative efficacy analysis of key drug candidates arising from this structural class: the Janus kinase (JAK) inhibitors Ruxolitinib, Tofacitinib, and Baricitinib, and the non-nucleoside reverse transcriptase inhibitor (NNRTI) Lersivirine.
Quantitative Efficacy Comparison
The in vitro potency of these drug candidates is a critical determinant of their therapeutic potential. The following table summarizes their half-maximal inhibitory concentrations (IC50) against their respective targets.
| Drug Candidate | Target(s) | IC50 (nM) |
| Ruxolitinib | JAK1 | 3.3[1][2][3] |
| JAK2 | 2.8[4][1][2][3] | |
| TYK2 | 19[4] | |
| JAK3 | 428[4] | |
| Tofacitinib | JAK1 | 1.7 - 112[5][6] |
| JAK2 | 1.8 - 20[5][6] | |
| JAK3 | 0.75 - 1.6[1][5][6] | |
| Baricitinib | JAK1 | 5.9[7][8][9] |
| JAK2 | 5.7[7][8][9] | |
| TYK2 | 53[7][8] | |
| JAK3 | >400[7][8] | |
| Lersivirine | HIV-1 Reverse Transcriptase (Wild-Type) | 118[10] |
Experimental Protocols
The determination of the IC50 values presented above relies on robust and reproducible experimental assays. The following sections detail the general methodologies employed for the JAK inhibitors and Lersivirine.
Janus Kinase (JAK) Inhibitory Activity Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the activity of a JAK enzyme by measuring the amount of ADP produced during the phosphorylation reaction.
-
Enzyme and Substrate Preparation: Recombinant human JAK enzymes (JAK1, JAK2, JAK3, TYK2) and a specific peptide substrate for each enzyme are prepared in a kinase reaction buffer. ATP is also included at a concentration near its Michaelis constant (Km) for each kinase.[5][11]
-
Inhibitor Preparation: The picolinonitrile-based JAK inhibitor is serially diluted to create a range of concentrations.[11]
-
Kinase Reaction: The JAK enzyme is pre-incubated with the inhibitor (or a vehicle control) in a multi-well plate. The kinase reaction is initiated by the addition of the ATP and peptide substrate mixture and proceeds for a specified time at a controlled temperature.[5][11]
-
Detection: The amount of ADP produced is quantified. In the ADP-Glo™ assay, a detection reagent is added to stop the kinase reaction and convert the generated ADP into ATP, which then drives a luciferase-based reaction to produce a luminescent signal.[5][11]
-
Data Analysis: The luminescent signal is measured, and the percentage of inhibition for each inhibitor concentration is calculated relative to the vehicle control. The IC50 value is then determined by fitting the concentration-response data to a suitable sigmoidal model.[11]
HIV-1 Reverse Transcriptase (RT) Inhibition Assay (Primer Extension Assay)
This assay measures the ability of a compound to inhibit the DNA polymerase activity of HIV-1 reverse transcriptase.
-
Reaction Components: The assay mixture contains purified recombinant HIV-1 RT, a template-primer hybrid (e.g., a viral RNA template annealed to a DNA primer), and a mixture of deoxynucleotide triphosphates (dNTPs), including a radiolabeled or fluorescently labeled dNTP.[10]
-
Inhibitor Addition: Lersivirine is added to the reaction mixture at various concentrations.
-
Enzymatic Reaction: The reverse transcription reaction is initiated and allowed to proceed for a set time, during which the RT enzyme extends the primer by incorporating the dNTPs to synthesize a complementary DNA strand.[10]
-
Quantification of Inhibition: The amount of incorporated labeled dNTP is measured, which is proportional to the RT activity. The percentage of inhibition is calculated by comparing the activity in the presence of the inhibitor to the activity in its absence.[10]
-
IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.[10]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate the JAK/STAT signaling pathway, the mechanism of reverse transcriptase inhibition, and the general workflows of the efficacy assays.
Caption: The JAK/STAT signaling pathway and the inhibitory action of picolinonitrile-based JAK inhibitors.
Caption: Mechanism of HIV-1 reverse transcriptase inhibition by the NNRTI Lersivirine.
References
- 1. abmole.com [abmole.com]
- 2. researchgate.net [researchgate.net]
- 3. Atomic Simulation of the Binding of JAK1 and JAK2 with the Selective Inhibitor Ruxolitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The arrival of JAK inhibitors: advancing the treatment of immune and hematologic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Baricitinib - Wikipedia [en.wikipedia.org]
- 8. Baricitinib: From Rheumatoid Arthritis to COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Lersivirine, a Nonnucleoside Reverse Transcriptase Inhibitor with Activity against Drug-Resistant Human Immunodeficiency Virus Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 5-(Aminomethyl)picolinonitrile: A Step-by-Step Guide for Laboratory Professionals
For immediate release
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for the safety of personnel and the protection of the environment. This guide provides essential, step-by-step procedures for the proper disposal of 5-(Aminomethyl)picolinonitrile, a compound utilized in various research and development applications. The following protocols are based on general best practices for hazardous chemical waste management and information from structurally similar compounds. Researchers, scientists, and drug development professionals should always consult their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with local, state, and national regulations.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.
-
Hand Protection: Wear impervious chemical-resistant gloves (e.g., butyl rubber or nitrile rubber).
-
Body Protection: A fully buttoned lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.
-
Respiratory Protection: All handling should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1] If a fume hood is not available or if exposure limits are exceeded, a full-face respirator with appropriate cartridges should be used.
II. Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions and ensure correct disposal.
-
Designated Waste Container: Use a dedicated, sealable, and chemically compatible waste container for this compound waste.[3] The container should be in good condition and have a secure lid.
-
Waste Compatibility: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.[4] Incompatible materials can lead to hazardous reactions. It should be kept separate from strong oxidizers, acids, and bases.[3]
-
Solid vs. Liquid Waste:
-
Solid Waste: Collect pure this compound, contaminated lab materials (e.g., weighing paper, gloves, pipette tips), and spill cleanup materials in a designated solid waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Halogenated and non-halogenated solvent wastes should generally be segregated.[4]
-
III. Labeling and Storage
Accurate and clear labeling of hazardous waste is a regulatory requirement and essential for safety.[2]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste."[2] The full chemical name, "this compound," and the approximate concentration and quantity must be listed.
-
Storage: Store the sealed waste container in a designated and secure satellite accumulation area.[2][3] This area should be cool, dry, well-ventilated, and away from heat sources or direct sunlight.[3]
IV. Disposal Procedure
The final disposal of chemical waste must be handled by qualified personnel and licensed waste management companies.
-
Contact EHS: Once the waste container is full or no longer in use, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal.[2][3]
-
Documentation: Complete any required chemical waste collection forms as per your institution's protocol.[3]
-
Professional Disposal: The EHS department will coordinate with a certified hazardous waste disposal company for the final treatment and disposal of the chemical waste, likely through incineration or other approved methods.
Quantitative Data Summary
While specific quantitative disposal limits for this compound are not available, general guidelines for small quantities of volatile organic solvents suggest that disposal via evaporation in a fume hood may be permissible in some instances, but only for very small amounts (less than 4 liters) and where regulations allow.[5] However, given the toxicity profile of similar compounds, this is not a recommended primary disposal method. All collected waste should be disposed of through the proper channels.
| Parameter | Guideline | Citation |
| Waste Segregation | Store in separate, compatible containers. Avoid mixing with incompatible materials like strong oxidizers. | [3][4] |
| Labeling | "Hazardous Waste" with full chemical name and concentration. | [2] |
| Storage | Cool, dry, well-ventilated, and secure satellite accumulation area. | [3] |
| Disposal Method | Collection by institutional EHS for professional disposal by a licensed facility. | [2][3] |
Experimental Workflow: Disposal of this compound
The following diagram illustrates the standard operating procedure for the safe disposal of this compound waste from a laboratory setting.
Caption: Workflow for the safe disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
